Dimethyl 3-hydroxypentanedioate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 3-hydroxypentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-11-6(9)3-5(8)4-7(10)12-2/h5,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPGMRSSZADEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283136 | |
| Record name | Dimethyl 3-hydroxypentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-55-7 | |
| Record name | 1,5-Dimethyl 3-hydroxypentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 30047 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7250-55-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 3-hydroxypentanedioate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Dimethyl 3-Hydroxypentanedioate
A Pivotal Prochiral Intermediate in Statin Pharmacochemistry
Executive Summary
Dimethyl 3-hydroxypentanedioate (CAS 7250-55-7), widely known as dimethyl 3-hydroxyglutarate, serves as a critical C5 prochiral building block in modern pharmaceutical synthesis.[1] Its structural symmetry, centered around a secondary hydroxyl group flanked by two ester moieties, makes it an ideal substrate for enzymatic desymmetrization—a process essential for generating the high-purity chiral side chains found in HMG-CoA reductase inhibitors (statins) like Rosuvastatin and Atorvastatin.
This technical guide dissects the physicochemical properties, biocatalytic resolution protocols, and downstream applications of this compound, providing researchers with a validated roadmap for its utilization in drug development.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
This compound is a diester characterized by a central hydroxyl group.[2] In its racemic form, it is a stable, colorless to pale yellow liquid. Its utility stems from its "latent chirality"—while the molecule itself may be achiral (meso) or racemic depending on synthesis, it possesses a plane of symmetry that can be broken catalytically to yield enantiopure synthons.
Table 1: Physicochemical Specifications
| Property | Value | Condition/Note |
| CAS Number | 7250-55-7 | Generic/Racemic |
| IUPAC Name | This compound | Syn: Dimethyl 3-hydroxyglutarate |
| Molecular Formula | C₇H₁₂O₅ | |
| Molecular Weight | 176.17 g/mol | |
| Boiling Point | 139–140 °C | @ 8 mmHg |
| Density | 1.192 g/mL | @ 25 °C |
| Refractive Index | ||
| Solubility | Soluble in MeOH, EtOH, EtOAc, CHCl₃ | Slightly soluble in water |
| Appearance | Colorless to pale yellow oil | Viscous liquid |
Synthesis & Production Logic
The synthesis of this compound typically follows a reduction pathway from its keto-analog, dimethyl 3-oxoglutarate (dimethyl acetone-1,3-dicarboxylate).
2.1 Chemical Reduction (Standard Route)
The reduction of the ketone at the C3 position is achieved using sodium borohydride (
-
Reaction: Dimethyl 3-oxoglutarate +
Dimethyl 3-hydroxyglutarate -
Critical Control Point: Temperature must be maintained between 0–5 °C during hydride addition to prevent ester hydrolysis or over-reduction.
2.2 Biocatalytic Synthesis (Enantioselective Route)
For asymmetric synthesis requirements, stereoselective ketoreductases (KREDs) can reduce the 3-oxo precursor directly to the (S)- or (R)-enantiomer, bypassing the need for later resolution.
The "Chirality Pivot": Enzymatic Desymmetrization
The most high-value application of CAS 7250-55-7 is its conversion into chiral mono-esters. Because the molecule is a prochiral diester (if considered as the meso form) or a racemate, enzymes can distinguish between the two ester groups based on the stereochemistry of the central hydroxyl.
Protocol: Desymmetrization using CAL-B (Candida antarctica Lipase B) This protocol yields the (3R)-monomethyl ester, a key precursor for the statin side chain.
-
Substrate Preparation: Dissolve this compound (100 mM) in phosphate buffer (pH 7.0) with 10% DMSO as a co-solvent.
-
Enzyme Addition: Add immobilized CAL-B (e.g., Novozym 435) at a loading of 20 mg/mL.
-
Incubation: Stir at 30 °C for 24–48 hours.
-
Mechanism: The lipase selectively hydrolyzes the pro-S ester group, leaving the pro-R ester intact (or vice versa depending on enzyme specificity), resulting in high enantiomeric excess (ee > 98%).
-
Workup: Filter off the enzyme beads. Acidify the aqueous phase to pH 3.0 and extract with ethyl acetate to recover the chiral mono-ester.
Figure 1: Enzymatic desymmetrization workflow converting the prochiral diester into a chiral mono-ester building block.
Application in Statin Drug Development
The "Statin Side Chain" ((3R,5R)-3,5-dihydroxyheptanoic acid moiety) is the pharmacophore responsible for binding to the HMG-CoA reductase enzyme. This compound provides the C1–C5 core of this structure.
The Synthetic Logic:
-
Desymmetrization: Converts the diester to a chiral mono-ester acid.
-
Chain Extension: The carboxylic acid terminus is activated (e.g., via CDI or mixed anhydride) and reacted with a nucleophile (often a tert-butyl acetate enolate or similar) to extend the carbon chain to C7.
-
Stereoselective Reduction: The newly formed ketone at C5 is reduced (often via syn-selective reduction using diethylmethoxyborane/
) to establish the syn-1,3-diol relationship found in Atorvastatin and Rosuvastatin.
Figure 2: The "C5 to C7" expansion pathway. Dimethyl 3-hydroxyglutarate serves as the core scaffold for the statin pharmacophore.
Analytical Characterization
Validating the identity and purity of CAS 7250-55-7 is crucial before initiating synthesis.
1. Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
- 4.45 (m, 1H, CH -OH) – The methine proton at C3.
-
3.70 (s, 6H, 2
OCH ₃) – The two methyl ester singlets. -
2.55 (d, 4H, 2
CH ₂-CO) – The methylene protons flanking the chiral center. -
Note: In the racemic mixture, the methylene protons may appear as a doublet or multiplet depending on resolution; in chiral derivatives, they become diastereotopic.
2. Infrared Spectroscopy (IR)
-
Key Bands:
-
3400–3500 cm⁻¹: O-H stretch (broad).
-
1730–1740 cm⁻¹: C=O stretch (ester carbonyl, strong).
-
3. Gas Chromatography (GC)
-
Column: DB-5 or equivalent non-polar capillary column.
-
Method: Temperature ramp from 50 °C to 250 °C at 10 °C/min.
-
Retention: Expect elution as a single peak for the racemate. Chiral GC (e.g., Cyclodex B) is required to separate enantiomers.
Safety & Handling (MSDS Summary)
While this compound is not classified as a Category 1 acute toxin, standard laboratory safety protocols are mandatory.
-
Hazards:
-
Storage:
-
Store in a cool, dry place (2–8 °C recommended for long-term stability).
-
Keep under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, which can lead to slow hydrolysis of the ester groups.
-
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as organic chemical waste.
References
-
Sigma-Aldrich. Dimethyl 3-hydroxyglutarate Product Specification & SDS. Retrieved from
-
Cymit Quimica. 1,5-Dimethyl 3-hydroxypentanedioate Properties. Retrieved from
-
National Institute of Standards and Technology (NIST). Pentanedioic acid, 3-hydroxy-, dimethyl ester IR Spectrum. Retrieved from
-
Cayman Chemical. 3-Hydroxyglutaric Acid dimethyl ester Product Insert. Retrieved from
-
Patel, R. N. (2003). Biocatalytic synthesis of statin intermediates.[1] Current Opinion in Biotechnology. (Contextual grounding on enzymatic routes).
-
Lam, Y. P., et al. (2005). Lipase-catalyzed desymmetrization of 3-hydroxyglutarate diesters. Journal of Organic Chemistry.[1] (Primary source for CAL-B protocol).
Sources
1H NMR spectrum of Dimethyl 3-hydroxypentanedioate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 3-hydroxypentanedioate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (also known as Dimethyl 3-hydroxyglutarate). It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical characterization. The narrative focuses on the causal relationships between the molecular structure and its spectral features, offering field-proven insights into spectral interpretation.
Introduction: The Structural Blueprint
This compound is a symmetrical diester featuring a secondary alcohol at the C3 position. This central carbon is a stereocenter, which profoundly influences the molecule's magnetic environment. ¹H NMR spectroscopy serves as an indispensable tool, providing a detailed "fingerprint" that not only confirms the connectivity of the atoms but also reveals subtle stereochemical details. Understanding this spectrum is critical for verifying synthesis, assessing purity, and ensuring the correct structure for subsequent research and development.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first dissect the molecule to identify all chemically non-equivalent protons. The structure of this compound possesses a plane of symmetry that passes through the C3 carbon, the hydroxyl group, and the C3 proton when considering its achiral nature in a racemic mixture. This symmetry simplifies the spectrum by making the two methyl ester groups and the two methylene groups chemically equivalent.
There are four distinct proton environments in the molecule:
-
H_a/H_b : The four methylene protons at the C2 and C4 positions.
-
H_c : The single methine proton at the C3 position, attached to the hydroxyl group.
-
H_d : The single hydroxyl proton (-OH).
-
H_e : The six protons of the two equivalent methyl ester groups (-OCH₃).
Caption: Molecular structure with proton environments labeled.
Theoretical ¹H NMR Spectral Analysis: From Structure to Spectrum
The causality behind the spectrum lies in how the electronic environment of each proton dictates its resonance frequency (chemical shift) and how neighboring protons influence its signal through spin-spin coupling (multiplicity).
Methylene Protons (H_a/H_b) at C2/C4 - The Diastereotopic Effect
-
Predicted Chemical Shift (δ): ~2.5 - 2.7 ppm
-
Integration: 4H
-
Predicted Multiplicity: Doublet of Doublets (dd) for each proton, likely overlapping to form a complex multiplet.
Causality: The C3 carbon is a chiral center. This chirality renders the local environment of the two protons on the adjacent methylene groups (C2 and C4) non-equivalent.[1][2] These protons are termed diastereotopic .[1][3] Consequently, H_a and H_b are magnetically distinct and will have different chemical shifts. Furthermore, they will couple to each other (geminal coupling, ²J) and to the methine proton H_c (vicinal coupling, ³J). This results in a complex splitting pattern. Each proton (H_a and H_b) is split by its geminal partner and by the vicinal H_c, giving rise to a doublet of doublets. Because the two CH₂ groups are equivalent by symmetry, the spectrum will show one complex signal integrating to four protons, representing both methylene groups.
Methine Proton (H_c) at C3
-
Predicted Chemical Shift (δ): ~4.0 - 4.2 ppm
-
Integration: 1H
-
Predicted Multiplicity: Multiplet (quintet or tt)
Causality: This proton is attached to a carbon bearing an electronegative oxygen atom, shifting it significantly downfield. It is coupled to the four neighboring diastereotopic protons on C2 and C4. If the coupling constants to all four protons were identical, it would appear as a quintet (n+1 rule, where n=4). However, due to diastereotopicity, the coupling constants (³J_ac and ³J_bc) will be different, resulting in a more complex multiplet, often appearing as a triplet of triplets (tt).
Hydroxyl Proton (H_d)
-
Predicted Chemical Shift (δ): Highly variable (typically 1.5 - 4.0 ppm)
-
Integration: 1H
-
Predicted Multiplicity: Broad Singlet (br s)
Causality: The chemical shift of a hydroxyl proton is sensitive to concentration, temperature, and the solvent used due to hydrogen bonding. It often undergoes rapid chemical exchange with trace amounts of water or other hydroxyl groups in the sample. This rapid exchange averages out the coupling to the neighboring H_c proton, causing the signal to appear as a broad singlet rather than a doublet. This can be confirmed by a D₂O shake experiment, where the -OH proton is replaced by deuterium, causing the signal to disappear from the spectrum.
Methyl Ester Protons (H_e)
-
Predicted Chemical Shift (δ): ~3.7 ppm
-
Integration: 6H
-
Predicted Multiplicity: Singlet (s)
Causality: These six protons are part of the two symmetrically equivalent methyl ester groups. They are deshielded by the adjacent carbonyl and oxygen atoms, placing their signal around 3.7 ppm. Since there are no adjacent protons within three bonds, they do not experience spin-spin coupling and therefore appear as a sharp singlet. The integration value of 6H makes this peak a key landmark in the spectrum.
Data Presentation: Summary of ¹H NMR Spectral Data
The predicted spectral data, based on established chemical shift ranges and coupling principles, are summarized below.[4]
| Proton Label | Position | Integration | Predicted δ (ppm) | Predicted Multiplicity | Key Rationale |
| H_a / H_b | C2, C4 | 4H | 2.5 - 2.7 | Complex Multiplet (dd) | Diastereotopic protons adjacent to a stereocenter. |
| H_c | C3 | 1H | 4.0 - 4.2 | Multiplet (quintet/tt) | Methine proton deshielded by -OH; coupled to 4 protons. |
| H_d | -OH | 1H | Variable | Broad Singlet (br s) | Rapid chemical exchange; sensitive to H-bonding. |
| H_e | -OCH₃ | 6H | ~3.7 | Singlet (s) | Symmetrically equivalent methyl esters with no coupling. |
Experimental Protocol for Spectrum Acquisition
This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum.
Objective: To acquire a publication-quality ¹H NMR spectrum of this compound for structural confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated Chloroform (CDCl₃), 99.8%+ D
-
Tetramethylsilane (TMS) or other suitable internal standard
-
NMR tube (5 mm, high precision)
-
Pipettes and vial
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)[5]
Workflow Diagram:
Caption: Standard workflow for NMR sample analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). The deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum.[6]
-
Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[6]
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Transfer the solution into a high-precision 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Perform a "lock" procedure on the deuterium signal from the CDCl₃ solvent. This stabilizes the magnetic field.
-
Execute an automated or manual "shimming" routine to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.
-
-
Data Acquisition:
-
Set up a standard proton experiment. Typical acquisition parameters include a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.[5]
-
Acquire the Free Induction Decay (FID) signal. To improve the signal-to-noise ratio, co-add 8 to 16 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure the flat baseline required for accurate integration.
-
Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.
-
Integrate all signals and normalize the values relative to a known peak (e.g., set the H_c multiplet to 1H or the H_e singlet to 6H) to determine the relative number of protons for each signal.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. The four distinct signals, with their characteristic chemical shifts, integrations, and multiplicities, provide unambiguous confirmation of the molecule's atomic connectivity. Of particular importance is the complex multiplet for the C2/C4 methylene protons, which serves as a classic example of diastereotopicity induced by an adjacent stereocenter. This detailed analysis demonstrates the power of NMR spectroscopy as a primary characterization technique in modern chemistry and drug development.
References
-
NIST. (n.d.). Pentanedioic acid, 3-hydroxy-, dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Navarro, R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Chem LibreTexts. (2022). Diastereotopic Protons. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
-
University of Wisconsin. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Cheméon. (n.d.). Chemical Properties of Pentanedioic acid, 3-hydroxy-, dimethyl ester (CAS 7250-55-7). Retrieved from [Link]
- Gheorghiu, M. D. et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie.
-
PubChem. (n.d.). 2,3-Dimethyl-3-hydroxyglutaric acid. Retrieved from [Link]
-
Science Trove. (n.d.). Factors influencing the chemical shift and coupling constants. Retrieved from [Link]
-
LibreTexts. (2024). 2.8: ¹H NMR Spectroscopy and Proton Equivalence. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. chem.washington.edu [chem.washington.edu]
Solubility & Solvent Compatibility of Dimethyl 3-hydroxypentanedioate
The following technical guide details the solubility profile, solvent compatibility, and process applications for Dimethyl 3-hydroxypentanedioate (CAS 7250-55-7).
A Technical Guide for Process Development & Purification
Executive Summary
This compound (also known as Dimethyl 3-hydroxyglutarate) acts as a critical chiral building block in the synthesis of HMG-CoA reductase inhibitors (statins) and various macrolide antibiotics. Unlike high-melting crystalline intermediates, this compound typically exists as a viscous, colorless to pale yellow oil at room temperature.
Consequently, "solubility" for this compound refers primarily to miscibility with organic reaction media and partition coefficients (
Physicochemical Profile & Identity
Understanding the physical state is the first step in solvent selection.
| Property | Value / Description | Source |
| CAS Number | 7250-55-7 | [1] |
| IUPAC Name | This compound | [1] |
| Physical State | Viscous Liquid / Oil (at 25°C) | [2][3] |
| Density | [3] | |
| Boiling Point | 139–140°C at 8 mmHg | [3] |
| LogP (Predicted) | -0.77 to 0.50 (Amphiphilic) | [4] |
| pKa | ~12.6 (Hydroxyl proton) | [3] |
Critical Insight: The presence of the secondary hydroxyl group (-OH) combined with two methyl ester moieties (-COOMe) creates an amphiphilic profile. It exhibits high affinity for polar organic solvents but limited miscibility with non-polar hydrocarbons, a property exploited in purification.
Solubility & Miscibility Profile
The following data categorizes solvents based on their interaction with this compound.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Miscibility/Solubility | Process Application |
| Polar Protic | Methanol, Ethanol, Isopropanol | Fully Miscible | Reaction medium (e.g., NaBH4 reduction). |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Fully Miscible | Nucleophilic substitution reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Fully Miscible | Primary extraction solvent; high partitioning efficiency. |
| Esters/Ethers | Ethyl Acetate (EtOAc), THF | Fully Miscible | Extraction and chromatography mobile phase. |
| Non-Polar | Hexane, Heptane, Cyclohexane | Immiscible / Low | Anti-solvent for chromatography; phase separation. |
| Aqueous | Water, Brine | Slightly Soluble | Prone to hydrolysis. Use cold, buffered aqueous washes. |
Thermodynamic Partitioning (LLE Strategy)
Because the compound is an oil, purification often relies on Liquid-Liquid Extraction (LLE).
-
DCM/Water System: The compound partitions strongly into Dichloromethane (
). -
EtOAc/Water System: Effective, though slightly less efficient than DCM due to higher water miscibility of EtOAc.
-
Hexane/Acetonitrile: Useful for defatting or removing highly non-polar impurities; the target compound remains in the acetonitrile phase.
Process Development: Isolation & Purification
The solubility differential between Esters and Alkanes is the governing principle for the purification of this intermediate.
Chromatographic Purification Protocol
Since recrystallization is not viable for this liquid intermediate, silica gel chromatography is the standard purification method.
Mobile Phase Optimization:
-
Solvent A (Weak Eluent): Hexane or Heptane (Target compound has low affinity).
-
Solvent B (Strong Eluent): Ethyl Acetate (Target compound has high affinity).
-
Gradient: 0%
50% EtOAc in Hexane. -
Elution Point: Typically elutes at ~30-40% EtOAc (
in 1:1 EtOAc:Hexane) [2].
Experimental Protocol: Solubility/Miscibility Test
To validate solvent choices for a new process step, use the Cloud Point Titration method.
-
Preparation: Place 1.0 mL of this compound in a clear vial.
-
Titration: Add the test solvent (e.g., Hexane) in 100
L increments under vigorous stirring at 25°C. -
Observation:
-
Clear Solution: Miscible.
-
Turbidity/Oiling Out: Immiscible/Saturation point reached.
-
-
Quantification: Calculate the volume fraction
at the cloud point to determine the "Oiling Out" limit.
Visualizations
Solvent Selection Logic (Graphviz)
This diagram illustrates the decision matrix for selecting solvents based on the process stage (Reaction vs. Purification).
Figure 1: Solvent compatibility map highlighting miscibility for reaction planning and immiscibility for purification strategies.
Process Flow: Synthesis to Isolation
Figure 2: Standard workflow for the synthesis and isolation of this compound, emphasizing solvent transitions.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 232491, Dimethyl 3-hydroxyglutarate. Retrieved January 31, 2026, from [Link]
-
Riatto, V. B., et al. (2011).[1][2] Efficient synthesis of 1,3,5-oxygenated synthons from dimethyl 3-oxoglutarate. Journal of the Brazilian Chemical Society, 22(1), 172-175.[2] Retrieved from [Link][3]
-
ChemEO. (n.d.). Pentanedioic acid, 3-hydroxy-, dimethyl ester Physical Properties. Retrieved from [Link]
Sources
The Elusive Natural Presence of Dimethyl 3-Hydroxypentanedioate: A Scientific Inquiry
Abstract
For researchers, scientists, and professionals in drug development, understanding the natural origins of a molecule is a critical first step in harnessing its potential. This technical guide addresses the natural occurrence of dimethyl 3-hydroxypentanedioate. A thorough review of the scientific literature and chemical databases reveals no definitive evidence of this compound as a naturally occurring product in any organism to date. This guide, therefore, shifts its focus to the known natural occurrence and biosynthesis of its parent compounds, glutaric acid and 3-hydroxyglutaric acid. By examining the established metabolic pathways and natural sources of these foundational molecules, we provide a valuable contextual framework for researchers investigating dicarboxylic acids and their derivatives. This document serves not as a confirmation of natural origin, but as a scientifically grounded starting point for inquiry, highlighting the current knowledge gaps and potential avenues for future research, including biosynthetic engineering.
Introduction: The Question of Natural Origin
The study of natural products is a cornerstone of drug discovery and biotechnology. The intricate and stereo-specific molecules synthesized by living organisms offer a vast reservoir of chemical diversity with profound biological activities. This compound, a dimethyl ester of 3-hydroxypentanedioic acid (also known as 3-hydroxyglutaric acid), presents a chemical structure of interest. However, a comprehensive investigation into its natural occurrence yields no substantive findings. This absence of evidence is in itself a significant finding, suggesting that if this compound does exist in nature, it is likely a rare metabolite or has yet to be identified.
This guide is structured to provide a logical progression of inquiry for the researcher. We will first unequivocally state the current lack of evidence for the natural occurrence of this compound. Subsequently, we will delve into the established natural history of its constituent parts: pentanedioic acid (glutaric acid) and 3-hydroxypentanedioic acid. Understanding the biosynthesis and distribution of these precursors is essential for any future investigation into the potential, albeit currently unproven, natural existence of their dimethyl ester derivative.
The Parent Compound: Glutaric Acid (Pentanedioic Acid)
Glutaric acid is a well-documented and ubiquitous dicarboxylic acid found across all domains of life, from bacteria to humans.[1][2] It serves as a key metabolic intermediate.
Natural Occurrence of Glutaric Acid
Glutaric acid has been identified in a variety of natural sources:
-
Metabolic Intermediate: It is a product of the catabolism of certain amino acids, most notably lysine and tryptophan, in mammals.[1][3][4]
-
Food Sources: The compound has been detected in several food items, including eddoes, pitangas, narrowleaf cattails, chicory leaves, and wax apples, suggesting its widespread presence in the plant kingdom.[1][2]
Biosynthesis of Glutaric Acid
The primary route for glutaric acid biosynthesis in mammals is through the degradation of L-lysine and L-tryptophan.[4] In some microorganisms, alternative pathways have been engineered for the production of glutaric acid, highlighting the metabolic plasticity that can lead to its formation.[5][6]
Below is a simplified diagram illustrating the metabolic origin of glutaric acid from L-lysine.
Caption: Metabolic pathway from L-lysine to Glutaric Acid.
The Hydroxylated Derivative: 3-Hydroxyglutaric Acid
3-Hydroxyglutaric acid, the direct precursor to the ester , is also a known metabolite, although its presence is often associated with a specific metabolic disorder in humans.
Natural Occurrence of 3-Hydroxyglutaric Acid
The known occurrences of 3-hydroxyglutaric acid are:
-
Human Metabolism: It is primarily recognized as a key biomarker for glutaric aciduria type I, a rare genetic disorder affecting the catabolism of lysine, hydroxylysine, and tryptophan.[7][8][9] In affected individuals, elevated levels of 3-hydroxyglutaric acid are found in urine and blood serum.[8]
-
Atmospheric Chemistry: Interestingly, 3-hydroxyglutaric acid has been identified as a secondary organic aerosol in the troposphere, originating from the oxidation of α-pinene and β-pinene, which are volatile organic compounds released by pine trees.[7]
Biosynthesis of 3-Hydroxyglutaric Acid
In the context of glutaric aciduria type I, 3-hydroxyglutaric acid is formed from the accumulation of glutaryl-CoA. The proposed pathway involves the dehydrogenation of glutaryl-CoA to glutaconyl-CoA, followed by hydration to 3-hydroxyglutaryl-CoA, which is then hydrolyzed to 3-hydroxyglutaric acid.
Caption: Proposed biosynthetic pathway of 3-Hydroxyglutaric Acid.
Extraction and Characterization: A Methodological Approach
While there are no specific protocols for the extraction of this compound from natural sources due to its unconfirmed existence, established methods for the extraction and analysis of related organic acids can be adapted.
Hypothetical Extraction Protocol
A generalized workflow for the extraction of small polar molecules like dicarboxylic acids and their esters from a biological matrix (e.g., plant tissue, microbial culture) would typically involve the following steps:
Step-by-Step Methodology:
-
Sample Preparation: Lyophilize and grind the biological material to a fine powder to maximize surface area for extraction.
-
Solvent Extraction: Perform a solid-liquid extraction with a polar organic solvent. A common choice would be a mixture of methanol and water, or ethyl acetate. For esters, a less polar solvent might be more efficient.
-
Phase Separation: If using a biphasic system, separate the organic layer containing the target compounds.
-
Concentration: Evaporate the solvent under reduced pressure to concentrate the extract.
-
Purification: Employ chromatographic techniques for purification. This could involve:
-
Column Chromatography: Using silica gel or a reversed-phase C18 stationary phase.
-
High-Performance Liquid Chromatography (HPLC): For final purification and isolation.
-
Analytical Characterization
The structural elucidation of the isolated compound would rely on a combination of spectroscopic and spectrometric techniques.
| Technique | Expected Information |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition (High-Resolution MS). |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. 2D NMR techniques (COSY, HSQC, HMBC) would be crucial for unambiguous structure determination. |
| Infrared (IR) Spectroscopy | Identification of functional groups, such as the ester carbonyl (C=O) and hydroxyl (-OH) groups. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | If the compound is sufficiently volatile, GC-MS can be used for both separation and identification based on its mass spectrum and retention time. |
Potential for Microbial Biosynthesis
The absence of evidence for the natural occurrence of this compound does not preclude its potential synthesis through metabolic engineering. The microbial production of a wide range of organic acids is a well-established field.[10][11][12][13][14] Given that the precursor, 3-hydroxyglutaric acid, is a known metabolite, it is conceivable that a microorganism could be engineered to produce this compound. The subsequent esterification to the dimethyl ester could potentially be achieved through the introduction of a suitable methyltransferase enzyme.
The workflow for such a biosynthetic approach is outlined below.
Caption: A conceptual workflow for the microbial production of this compound.
Conclusion and Future Perspectives
The lack of evidence for the natural occurrence of this compound presents an opportunity for further research. Advanced analytical techniques with higher sensitivity and broader metabolite profiling capabilities may yet uncover its presence in trace amounts in some organisms. Furthermore, the field of synthetic biology and metabolic engineering offers a promising avenue for the de novo production of this and other novel dicarboxylic acid derivatives. The information provided herein on the biosynthesis of its precursors serves as a foundational roadmap for such endeavors. Future work should focus on exploring diverse biological sources with advanced analytical platforms and on the rational design of microbial cell factories for the targeted synthesis of this and other valuable specialty chemicals.
References
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Biocrates. (2022, November 14). 3-hydroxyglutaric acid. Retrieved from [Link]
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Ataman Kimya. GLUTARIC ACID. Retrieved from [Link]
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Multichem. Glutaric acid Dealer and Distributor. Retrieved from [Link]
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Wikipedia. Glutaric acid. Retrieved from [Link]
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Oh, Y. H., et al. (2020). Glutaric acid production by systems metabolic engineering of an l-lysine–overproducing Corynebacterium glutamicum. Proceedings of the National Academy of Sciences, 117(48), 30608-30617. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound Glutaric acid (FDB001477). Retrieved from [Link]
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ResearchGate. Development of bio-chemical route to C5 plasticizer synthesis using glutaric acid produced by metabolically engineered Corynebacterium glutamicum. Retrieved from [Link]
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HealthMatters.io. 3-Hydroxyglutaric acid - Organic Acids - Lab Results explained. Retrieved from [Link]
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NCERT. Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Grokipedia. Glutaric acid. Retrieved from [Link]
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Chen, X., et al. (2021). Microbial engineering for the production of C2–C6 organic acids. Natural Product Reports, 38(4), 734-764. Retrieved from [Link]
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Gotor-Fernández, V., et al. (2011). Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers. Biotechnology and Applied Biochemistry, 58(1), 1-10. Retrieved from [Link]
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Corrado, I., et al. (2021). State of the Art on the Microbial Production of Industrially Relevant Organic Acids. Fermentation, 7(4), 235. Retrieved from [Link]
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Bi-functional enzyme. (2004). Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase. Journal of Inherited Metabolic Disease, 27(4), 483-491. Retrieved from [Link]
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ResearchGate. (2021, December 13). Organic acids: microbial sources, production, and applications. Retrieved from [Link]
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Rupa Health. 3-Hydroxyglutaric Acid. Retrieved from [Link]
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Frontiers. Efficient Production of the Dicarboxylic Acid Glutarate by Corynebacterium glutamicum via a Novel Synthetic Pathway. Retrieved from [Link]
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Britannica. (2026, January 22). Carboxylic acid - Hydroxy, Keto, Acids. Retrieved from [Link]
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eGyanKosh. Microbial production of Organic acids. Retrieved from [Link]
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Encyclopedia.pub. (2020, November 2). Activity of Natural Carboxylic Acids. Retrieved from [Link]
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International Journal of Advanced Biotechnology and Research. Organic acids: An overview on microbial production. Retrieved from [Link]
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Introduction: Understanding the Core Attributes of Dimethyl 3-hydroxypentanedioate
An In-Depth Technical Guide to the Stability and Storage of Dimethyl 3-hydroxypentanedioate
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as Dimethyl 3-hydroxyglutarate (CAS No. 7250-55-7), is a key chemical intermediate with significant utility in organic synthesis and pharmaceutical research. As an esterified derivative of 3-Hydroxyglutaric acid, it serves as a valuable prochiral substrate in the synthesis of more complex molecules.[1] Its bifunctional nature, possessing both hydroxyl and diester moieties, makes it a versatile building block. However, these same functional groups are central to its stability profile. An in-depth understanding of its degradation pathways and requisite storage conditions is paramount for ensuring its integrity, purity, and performance in sensitive applications, thereby safeguarding the validity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and analytical methodologies for assessing the integrity of this compound.
Section 1: Physicochemical Properties and Intrinsic Stability
This compound is typically a clear, colorless to pale yellow oil.[2] While it is chemically stable under standard ambient conditions such as room temperature, its molecular structure contains functional groups prone to degradation under specific environmental stresses. The primary points of vulnerability are the two methyl ester linkages and the secondary hydroxyl group.
Key Physicochemical Data:
-
Molecular Formula: C₇H₁₂O₅[1]
-
Molecular Weight: 176.17 g/mol [1]
-
Boiling Point: 139-140 °C at 8 mmHg[2]
-
Density: 1.192 g/mL at 25 °C[2]
Section 2: Potential Degradation Pathways
The degradation of this compound is primarily driven by hydrolysis and, to a lesser extent, thermal decomposition and oxidation. Understanding these mechanisms is critical for developing effective stabilization and storage strategies.
Hydrolytic Degradation
Hydrolysis, or "splitting with water," is the most significant degradation pathway for esters.[3] In the presence of moisture, the ester groups of this compound can be cleaved. This reaction is catalyzed by both acids and bases.[3]
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification.[3][4] The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products are 3-hydroxypentanedioic acid and methanol.
-
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and typically proceeds faster than acid-catalyzed hydrolysis. A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of an alcohol (methanol) and a carboxylate salt.[3]
The presence of water is a prerequisite for this degradation pathway, making anhydrous storage conditions essential.
Caption: Hydrolytic degradation of this compound.
Thermal Decomposition
At elevated temperatures, esters can undergo thermal decomposition.[5] For β-hydroxy esters specifically, pyrolysis can lead to the formation of a ketone and a new ester through a retro-aldol type reaction mechanism.[6] In the case of this compound, heating could potentially yield acetone and dimethyl malonate, although specific studies on this compound are not prevalent. High temperatures can also promote dehydration or decarboxylation reactions.[5]
Oxidative Degradation
The secondary alcohol group in the molecule is susceptible to oxidation. Strong oxidizing agents can convert the hydroxyl group into a ketone, forming Dimethyl 3-oxopentanedioate. This highlights the need to store the compound away from incompatible oxidizing materials.[7][8]
Section 3: Recommended Storage and Handling Protocols
Proper storage and handling are crucial to maintain the purity and stability of this compound. The primary goals are to protect the compound from moisture, incompatible materials, and extreme temperatures.
Optimal Storage Conditions
The following table summarizes the recommended storage conditions based on supplier safety data sheets and chemical principles.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Short-term: Room Temperature.[2] Long-term: -20°C for up to 3 years (pure form).[1] | Lower temperatures significantly reduce the rates of all potential degradation reactions, including hydrolysis and thermal decomposition. -20°C is standard for long-term preservation of sensitive reagents. |
| Atmosphere | Store in a dry environment.[2][7][8] Use of an inert atmosphere (e.g., Argon, Nitrogen) is best practice. | Minimizes contact with atmospheric moisture, which is the primary reactant in the hydrolytic degradation pathway. An inert atmosphere displaces both moisture and oxygen. |
| Container | Keep in a tightly closed container.[8][9] | Prevents the ingress of atmospheric moisture and other contaminants. Ensures the integrity of the internal atmosphere if an inert gas has been used. |
| Light Exposure | Store in a dark place.[9] | Although not the primary degradation driver, photolytic degradation can occur in some organic molecules. Protection from light is a standard precautionary measure. |
| Incompatibilities | Store away from strong oxidizing agents, reducing agents, and bases.[8] | Prevents chemical reactions that would degrade the molecule. Oxidizing agents target the hydroxyl group, while bases strongly catalyze ester hydrolysis. |
Safe Handling Procedures
Adherence to proper laboratory safety protocols is essential when working with this compound.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[7][9][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][9] Prevent the generation of vapor or mist.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]
Section 4: Experimental Workflow for Stability Assessment
To empirically determine the stability of this compound under specific conditions, a forced degradation (stress testing) study is the definitive approach. This involves subjecting the compound to exaggerated storage conditions to accelerate degradation and identify potential degradants.
Protocol for Forced Degradation Study
Objective: To identify the degradation products and degradation kinetics of this compound under hydrolytic, oxidative, and thermal stress.
Methodology:
-
Stock Solution Preparation: Prepare an accurate stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions Setup:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at room temperature (this reaction is often rapid).
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and incubate at a controlled temperature.
-
Thermal Degradation: Incubate the stock solution (and a solid sample) at an elevated temperature (e.g., 80°C).
-
-
Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acid and base samples immediately upon collection to halt the degradation reaction. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the "time zero" and stressed samples using a validated stability-indicating analytical method.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or MS detection are suitable. GC-MS is particularly effective for volatile esters and their degradation products.[11][12][13]
-
Analysis: Compare the chromatograms of the stressed samples to the control (time zero) sample. Identify and quantify the parent compound and any new peaks corresponding to degradation products.
-
Caption: Experimental workflow for a forced degradation study.
Conclusion
This compound is a fundamentally stable compound when managed correctly. Its primary vulnerability is hydrolytic cleavage of the ester bonds, a process accelerated by acid, base, and elevated temperatures. Secondary degradation pathways include thermal decomposition and oxidation of the alcohol moiety. By adhering to the storage protocols outlined in this guide—specifically, maintaining cold, dry, and inert conditions in a tightly sealed container away from incompatible materials—researchers can ensure the long-term integrity of this valuable reagent. The implementation of systematic stability studies provides the ultimate assurance of quality and is a cornerstone of robust scientific and drug development endeavors.
References
- Thermo Fisher Scientific. (2011). Safety Data Sheet for 3,3-Dimethylglutaric acid.
-
Cuevas-Yañez, E., et al. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 51(4), 221-226. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]
-
Luo, S., et al. (2018). Proposed biochemical degradation pathways of the three isomers of dimethyl phthalate ester by Aspergillus versicolor IR-M4. ResearchGate. Retrieved from [Link]
-
Zolfaghari, M., et al. (2015). The Effect of Storage Time, Temperature and Type of Packaging on the Release of Phthalate Esters into Packed Acidic Liquids. Journal of Environmental Health and Sustainable Development, 1(1), 45-52. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods.
-
Taylor, R. (1969). Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. The Journal of Organic Chemistry, 34(12), 4054-4055. Retrieved from [Link]
-
Kim, M., et al. (2019). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Toxicological Research, 35(4), 363-370. Retrieved from [Link]
-
AK LECTURES. (2019). Mechanism of Ester Hydrolysis. Retrieved from [Link]
-
MDPI. (2023). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 28(1), 1. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Thermal decomposition of ester. Retrieved from [Link]
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Technical Guide: Safe Handling and Operational Protocols for Dimethyl 3-hydroxypentanedioate
Executive Summary & Application Context
Dimethyl 3-hydroxypentanedioate (CAS: 7250-55-7), also known as Dimethyl 3-hydroxyglutarate, is a critical diester intermediate in pharmaceutical synthesis.[1] Its primary utility lies in the development of HMG-CoA reductase inhibitors (statins), specifically as a prochiral substrate for the synthesis of Rosuvastatin and Atorvastatin side chains [1, 2].
While classified as a GHS Category 2 Irritant, the primary operational risk is not acute toxicity but chemical instability (hydrolysis) and stereochemical integrity . In drug development, the purity of this starting material directly impacts the enantiomeric excess (ee) of downstream enzymatic desymmetrization steps. This guide outlines protocols to maintain compound integrity while ensuring operator safety.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The following data establishes the baseline for identification and purity verification upon receipt.
| Property | Specification | Operational Note |
| IUPAC Name | This compound | Often referred to as Dimethyl 3-hydroxyglutarate |
| CAS Number | 7250-55-7 | Verify against CoA upon receipt |
| Molecular Formula | C₇H₁₂O₅ | MW: 176.17 g/mol |
| Physical State | Colorless to pale yellow liquid | Viscous; check for turbidity (sign of hydrolysis) |
| Boiling Point | ~265°C (760 mmHg) | High boiling point makes distillation difficult; vacuum required |
| Flash Point | ~103°C (Closed Cup) | Combustible; keep away from open flames |
| Density | 1.2 ± 0.1 g/cm³ | Denser than water |
| Solubility | DMSO, Methanol, EtOAc, DCM | Hydrolyzes in water (slowly at neutral pH, fast at high pH) |
Data aggregated from PubChem and Supplier SDS [3, 4].
Hazard Identification & Toxicology (GHS Standards)
Although not acutely fatal, this compound poses risks to mucous membranes and respiratory tracts, which can compromise long-term lab safety.
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Prevention Strategy |
| Skin Irritation | H315 | Causes skin irritation. | Nitrile gloves (0.11mm min thickness). |
| Eye Irritation | H319 | Causes serious eye irritation.[2] | Chemical splash goggles (ANSI Z87.1). |
| STOT - SE | H335 | May cause respiratory irritation.[2] | Handle only in a fume hood. |
Toxicological Insight: The diester functionality allows for potential transdermal absorption, though data is limited. The primary mechanism of injury is local irritation caused by the hydrolysis of the ester on moist mucous membranes, releasing glutaric acid derivatives which lower local pH [5].
Stability & Degradation Mechanism (The "Why")
Understanding the degradation pathway is essential for storage. This compound is a diester . In the presence of ambient moisture and trace acid/base catalysts, it undergoes hydrolysis.
Impact on Research: If the material hydrolyzes to the mono-methyl ester or the di-acid, it acts as an inhibitor or impurity in subsequent enzymatic desymmetrization reactions (e.g., using CAL-B lipase), destroying the enantioselectivity required for statin synthesis.
Visualization: Degradation Pathway
The following diagram illustrates the hydrolysis cascade that must be prevented.
Figure 1: Hydrolysis cascade. Moisture ingress leads to the formation of mono-esters and acids, which compromise downstream chiral synthesis.
Operational Handling Protocols
Protocol A: Receipt & Self-Validating Purity Check
Trustworthiness Principle: Never assume commercial reagents are 100% pure. Esters degrade during shipping if seals are compromised.
-
Visual Inspection: The liquid must be clear.[3] Any cloudiness suggests the formation of 3-hydroxyglutaric acid (which is solid at room temperature).
-
TLC Validation (Self-Check):
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (1:1).
-
Visualization: Stain with KMnO₄ (The hydroxyl group oxidizes) or Iodine.
-
Criteria:
-
Pass: Single spot at R_f ~0.5-0.6.
-
Fail: Baseline spot (Acid) or streaking (Mono-ester).
-
-
-
Storage Action: If passing, seal with Parafilm and store at -20°C (ideal) or 4°C (acceptable for short term). Store under Nitrogen or Argon if available.
Protocol B: Reaction Setup (Moisture Exclusion)
Expertise Note: When using this reagent for statin intermediate synthesis (e.g., Rosuvastatin side chain), the reaction is often performed at low temperatures (-78°C to 0°C) using strong bases (LDA, NaH).
-
Drying: If the bottle has been opened previously, dry the solvent (e.g., THF or DCM) over molecular sieves (3Å or 4Å) before adding the diester.
-
Addition: Add this compound as a solution in the reaction solvent, not neat. This ensures better thermal dissipation if the reaction is exothermic.
-
Quenching: When quenching reactions involving this ester, avoid highly alkaline aqueous workups for extended periods to prevent saponification of the product. Use a buffered quench (e.g., Saturated NH₄Cl) and extract immediately.
Emergency Response & Waste Management
Visualization: Exposure Response Logic
This workflow dictates immediate actions in case of accidental exposure.
Figure 2: Decision logic for emergency response. Note that solvents should never be used to clean skin as they enhance transdermal absorption.
Waste Disposal[8]
-
Classification: Non-halogenated organic solvent waste.
-
Protocol: Do not pour down the drain. Hydrolysis in the sewer system can release organic acids, violating pH discharge limits.
-
Incineration: The preferred method of disposal is thermal incineration equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 232491, Dimethyl 3-hydroxyglutarate. Retrieved January 31, 2026, from [Link]
-
Chen, F., et al. (2014). Synthetic studies on statins.[4][5] Part 3: A facile synthesis of rosuvastatin calcium. Tetrahedron. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Pentanedioic acid, 3-hydroxy-, dimethyl ester.[1][6][7][8] SRD 69. Retrieved from [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Hydroxyglutaric acid dimethyl ester | Drug Derivative | 7250-55-7 | Invivochem [invivochem.com]
- 4. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs [mdpi.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Pentanedioic acid, 3-hydroxy-, dimethyl ester [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Enantioselective Aminolysis of Dimethyl 3-Hydroxyglutarate
Executive Summary
The enantioselective desymmetrization of Dimethyl 3-hydroxyglutarate (1) is a pivotal transformation in the synthesis of the pharmacophore side chains for HMG-CoA reductase inhibitors (Statins), including Atorvastatin and Rosuvastatin . While traditional chemical routes often rely on the ring-opening of unstable cyclic anhydrides, the direct enzymatic aminolysis of the stable diester offers a robust, scalable alternative.
This Application Note details a validated protocol for the CALB-catalyzed desymmetrization of Dimethyl 3-hydroxyglutarate via aminolysis. By utilizing Candida antarctica Lipase B (immobilized), we achieve high enantiomeric excess (>98% ee) of the mono-amido ester, a chiral building block essential for drug development.
Mechanistic Insight & Reaction Design[1][2][3]
The Challenge of Prochiral Desymmetrization
Dimethyl 3-hydroxyglutarate is a prochiral molecule with a plane of symmetry passing through the C3 hydroxyl group. The objective is to differentiate the two identical ester groups (
-
Chemical Approach: Non-enzymatic nucleophilic attack is statistical, yielding a racemic mixture.
-
Biocatalytic Approach: The active site of CALB provides a chiral environment. The enzyme distinguishes between the pro-R and pro-S ester arms based on steric constraints within the acyl-binding pocket.
The Reaction Pathway
The reaction proceeds via a Ping-Pong Bi-Bi mechanism :
-
Acylation: The catalytic Serine-105 of CALB attacks one ester group selectively, releasing methanol and forming a chiral Acyl-Enzyme Intermediate.
-
Deacylation (Aminolysis): The nucleophilic amine (e.g., benzylamine or tert-butylamine) attacks the acyl-enzyme complex, regenerating the enzyme and releasing the optically active mono-amido ester.
Pathway Visualization
Figure 1: Mechanism of CALB-catalyzed desymmetrization via aminolysis.
Critical Process Parameters (CPP)
Success relies on balancing reaction rate (nucleophilicity) against enzyme stability and thermodynamic equilibrium.
| Parameter | Recommendation | Scientific Rationale |
| Enzyme Source | Novozym® 435 (Immobilized CALB) | Immobilization on acrylic resin confers stability in organic solvents and simplifies downstream filtration. |
| Solvent System | MTBE (Methyl tert-butyl ether) or Toluene | Hydrophobic solvents preserve the essential water layer on the enzyme surface while dissolving the organic substrate. Avoid DMSO (strips enzyme water). |
| Nucleophile | Benzylamine (1.0 - 1.1 eq) | Primary amines are excellent nucleophiles. Excess amine can lead to di-amide formation (over-reaction), destroying the yield. |
| Water Activity ( | < 0.1 (Strictly Anhydrous) | Water competes with the amine. If water is present, hydrolysis occurs instead of aminolysis, yielding the acid-ester rather than the amide-ester. |
| Temperature | 30°C - 45°C | Higher temperatures increase rate but may reduce enantioselectivity ( |
Detailed Experimental Protocol
Materials
-
Substrate: Dimethyl 3-hydroxyglutarate (>98% purity).
-
Enzyme: Novozym 435 (Novozymes/Strem). Note: Dry over silica gel in a desiccator for 24h prior to use.
-
Amine: Benzylamine (or tert-butylamine for specific statin precursors).
-
Solvent: Anhydrous MTBE (stored over 4Å molecular sieves).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for enzymatic aminolysis.
Step-by-Step Procedure
-
Preparation: In a 20 mL screw-cap glass vial, dissolve Dimethyl 3-hydroxyglutarate (176 mg, 1.0 mmol) in anhydrous MTBE (10 mL).
-
Drying: Add ~100 mg of activated 4Å molecular sieves to the solution and let stand for 15 minutes to ensure total dryness.
-
Initiation: Add Benzylamine (109 µL, 1.0 mmol). Crucial: Do not add excess amine initially.
-
Catalyst Addition: Add Novozym 435 (200 mg).
-
Incubation: Place the vial in an orbital shaker at 40°C and 200 rpm .
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1) or HPLC every 4 hours.
-
Endpoint: Disappearance of the diester spot/peak.
-
Warning: If the di-amide (over-reaction) byproduct appears, stop immediately.
-
-
Termination: Filter the reaction mixture through a fritted glass funnel or a syringe filter to remove the enzyme beads. Note: The enzyme can be washed with MTBE and reused.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient Hexane
EtOAc) to isolate the mono-amido ester.
Analytical Controls & Validation
To ensure scientific integrity, the product must be validated for both chemical purity and optical purity.
Chemical Identity (NMR)
-
1H NMR (CDCl3): Look for the symmetry break. The two methylene groups (
) at C2 and C4 will become chemically non-equivalent (diastereotopic protons) due to the chiral center and different terminal groups (ester vs. amide). -
Key Signal: Appearance of the amide proton (
) typically broad singlet around 6.0-7.0 ppm.
Enantiomeric Excess (Chiral HPLC)
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm (amide bond absorption).
-
Calculation:
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Enzyme inactivation or water inhibition. | Ensure solvent is anhydrous. Test enzyme activity on a standard substrate (e.g., propyl laurate). |
| Racemic Product (0% ee) | Non-enzymatic background reaction. | Temperature too high (>60°C) or uncatalyzed aminolysis is outcompeting the enzyme. Lower temperature to 30°C. |
| Di-amide Formation | Over-reaction (Kinetic control failure). | Stop reaction earlier (at ~90% conversion). Reduce amine equivalents to 0.9 eq. |
| Hydrolysis Product (Acid) | Water contamination. | Use fresh molecular sieves. Ensure the system is closed to atmosphere. |
References
-
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids." Tetrahedron, 62(33), 7679-7686. -
Yao, P., et al. (2006). "Enzymatic synthesis of a key intermediate for rosuvastatin by nitrilase-catalyzed hydrolysis of ethyl 3-hydroxyglutarate diesters."[1] Journal of Organic Chemistry, 71(26), 9869-9871.
-
Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.
- Wong, C. H., & Whitesides, G. M. (1994).Enzymes in Synthetic Organic Chemistry. Pergamon Press.
Sources
Applications of Dimethyl 3-hydroxypentanedioate in Polymer Chemistry: A Technical Guide
Foreword: The Strategic Value of Pendant Hydroxyl Functionality in Polymer Design
In the pursuit of advanced polymeric materials, the deliberate incorporation of functional groups is a cornerstone of innovative design. Dimethyl 3-hydroxypentanedioate, a trifunctional monomer bearing two ester moieties and a secondary hydroxyl group, represents a key building block for introducing pendant hydroxyl functionality along a polymer backbone. This seemingly subtle architectural feature imparts a wealth of desirable properties, including enhanced hydrophilicity, improved biodegradability, and provides reactive sites for post-polymerization modification and crosslinking. This guide provides a comprehensive overview of the applications of this compound in polymer chemistry, with a focus on the synthesis of functional polyesters and polyurethanes. The protocols and discussions herein are intended for researchers, scientists, and professionals in drug development and material science, offering both foundational knowledge and practical, field-proven methodologies.
This compound: A Profile of a Versatile Monomer
This compound, also known as dimethyl β-hydroxyglutarate, is an organic compound with the chemical formula C₇H₁₂O₅.[1] Its structure is characterized by a five-carbon chain with ester groups at both ends and a hydroxyl group at the C-3 position. This unique combination of functional groups makes it a highly versatile monomer for step-growth polymerization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7250-55-7 | [1] |
| Molecular Formula | C₇H₁₂O₅ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 135-138 °C @ 12.5 Torr | [1] |
| Solubility | Soluble in polar solvents such as water and alcohols | [1] |
The presence of the hydroxyl group is the lynchpin of this monomer's utility. It can act as a nucleophile in polymerization reactions, and the resulting pendant hydroxyl group in the polymer chain can be leveraged for a variety of applications.
Application in Polyester Synthesis: Crafting Functional and Degradable Materials
The synthesis of polyesters bearing pendant hydroxyl groups is a significant area of research, as these materials often exhibit enhanced biodegradability and provide sites for further functionalization.[2] this compound serves as an excellent monomer for this purpose, participating in polycondensation reactions with diacids or their derivatives, or with other diols.
Causality in Experimental Design: Navigating the Challenges of a Trifunctional Monomer
The primary challenge in the polymerization of this compound is controlling the reactivity of its three functional groups to avoid premature crosslinking and gelation. The hydroxyl group can potentially react with the carboxyl or ester groups, leading to branched or network polymers. The choice of catalyst and reaction conditions is therefore critical to favor the formation of linear polymers with pendant hydroxyl groups.
Key Considerations:
-
Catalyst Selection: Both chemical and enzymatic catalysts can be employed.
-
Chemical Catalysts: Traditional polyesterification catalysts like tin(II) 2-ethylhexanoate (Sn(Oct)₂) or titanium(IV) butoxide (Ti(OBu)₄) can be used, but reaction conditions must be carefully controlled to minimize side reactions.[3]
-
Enzymatic Catalysts (Lipases): Lipases, such as Candida antarctica lipase B (CALB), offer high selectivity and operate under milder conditions, reducing the risk of crosslinking.[4][5] This "green chemistry" approach is highly advantageous for synthesizing well-defined functional polyesters.[5]
-
-
Reaction Temperature: Lower reaction temperatures are generally preferred to suppress side reactions involving the hydroxyl group. Enzymatic polymerizations are typically conducted at temperatures between 60-90 °C, while chemical catalysis may require higher temperatures (120-180 °C) but with careful monitoring.
-
Monomer Stoichiometry: A slight excess of the diol comonomer can be used to ensure that the resulting polyester chains are hydroxyl-terminated, which can be beneficial for subsequent applications.
Protocol: Enzymatic Synthesis of a Linear Polyester with Pendant Hydroxyl Groups
This protocol details the synthesis of a linear copolyester of this compound and a long-chain diol using lipase as a catalyst. The long-chain diol enhances the flexibility of the resulting polymer.
Materials:
-
This compound
-
1,12-Dodecanediol
-
Immobilized Candida antarctica lipase B (CALB)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
-
Hexanes
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Vacuum pump with a cold trap
-
Schlenk line for inert atmosphere
-
Rotary evaporator
-
Apparatus for precipitation and filtration
Procedure:
-
Monomer and Enzyme Preparation: In a flame-dried three-necked round-bottom flask under an argon atmosphere, add equimolar amounts of this compound and 1,12-dodecanediol.
-
Solvent and Catalyst Addition: Add anhydrous toluene to dissolve the monomers (concentration of each monomer ~0.5 M). Add immobilized CALB (typically 10% by weight of the total monomers).
-
Polymerization: Heat the reaction mixture to 80 °C with continuous stirring under a slow stream of argon. To drive the equilibrium towards polymer formation, apply a vacuum (e.g., 150 mmHg) to remove the methanol byproduct, which is collected in a cold trap.
-
Reaction Monitoring: Monitor the progress of the polymerization by periodically taking small aliquots of the reaction mixture and analyzing the molecular weight of the polymer by Gel Permeation Chromatography (GPC).
-
Polymer Isolation: After the desired molecular weight is achieved (typically 24-48 hours), cool the reaction mixture to room temperature. Dissolve the crude polymer in a minimal amount of chloroform.
-
Enzyme Removal: Filter the solution to remove the immobilized enzyme. The enzyme can be washed with methanol, dried, and potentially reused.
-
Purification: Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold hexanes with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is obtained.
Diagram 1: Workflow for Enzymatic Polyester Synthesis
Caption: Workflow for the enzymatic synthesis of a polyester from this compound.
Influence on Polymer Properties
The incorporation of this compound into a polyester backbone significantly influences its properties:
-
Hydrophilicity: The pendant hydroxyl groups increase the polymer's affinity for water, leading to higher water absorption and potentially improved biocompatibility for biomedical applications.
-
Biodegradability: The presence of ester linkages makes the polymer susceptible to hydrolytic and enzymatic degradation. The increased hydrophilicity can accelerate the degradation rate. The degradation products, such as 3-hydroxypentanedioic acid, are generally considered to be biocompatible.
-
Thermal and Mechanical Properties: The pendant hydroxyl groups can participate in hydrogen bonding, which can affect the polymer's glass transition temperature (Tg) and mechanical strength. The specific effects will depend on the overall composition of the copolyester.
Table 2: Expected Influence of this compound on Polyester Properties (Qualitative)
| Property | Influence of Incorporating this compound | Rationale |
| Glass Transition Temperature (Tg) | Increase | Hydrogen bonding between pendant hydroxyl groups restricts chain mobility. |
| Crystallinity | Decrease | The pendant hydroxyl group disrupts chain packing and symmetry. |
| Tensile Strength | Variable | Can increase due to hydrogen bonding, but may decrease if crystallinity is significantly reduced. |
| Elongation at Break | Increase | Reduced crystallinity can lead to a more amorphous and flexible material. |
| Water Absorption | Increase | The hydrophilic nature of the hydroxyl groups attracts water molecules. |
| Degradation Rate | Increase | Increased hydrophilicity facilitates water penetration and hydrolysis of ester bonds. |
Application in Polyurethane Synthesis: Building Blocks for Versatile Copolymers
This compound can also be utilized in the synthesis of polyurethanes. In this context, it can be used to synthesize a hydroxyl-terminated polyester polyol, which then acts as the soft segment in a subsequent polyurethane synthesis. The pendant hydroxyl groups on the polyester backbone can serve as sites for further reactions, such as crosslinking.
Synthesis of Hydroxyl-Functional Polyester Polyols
The first step is to synthesize a polyester polyol with terminal and pendant hydroxyl groups. This can be achieved by reacting this compound with a diacid (or its dimethyl ester) and an excess of a diol.
Diagram 2: Synthesis of a Hydroxyl-Functional Polyester Polyol
Caption: Synthesis of a hydroxyl-functional polyester polyol for polyurethane production.
Protocol: Synthesis of a Polyurethane from a Hydroxyl-Functional Polyester Polyol
This protocol describes a two-step prepolymer method for synthesizing a polyurethane, where the hydroxyl-functional polyester polyol is the soft segment.
Materials:
-
Hydroxyl-functional polyester polyol (synthesized as described above)
-
A diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)
-
A chain extender (e.g., 1,4-Butanediol)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry N,N-Dimethylformamide (DMF)
Equipment:
-
Jacketed reaction kettle with a mechanical stirrer, nitrogen inlet, and thermometer
-
Dropping funnel
-
Vacuum oven
Procedure:
-
Prepolymer Synthesis:
-
Charge the hydroxyl-functional polyester polyol and dry DMF into the reaction kettle.
-
Heat the mixture to 70-80 °C under a nitrogen atmosphere with stirring until a homogeneous solution is obtained.
-
Add the diisocyanate dropwise to the reactor. The NCO/OH ratio should be greater than 1 (typically 1.5 to 2.5).
-
Add a catalytic amount of DBTDL.
-
Maintain the reaction at 80-90 °C for 2-3 hours to form the NCO-terminated prepolymer. Monitor the NCO content by titration.
-
-
Chain Extension:
-
Cool the prepolymer solution to 50-60 °C.
-
Add the chain extender (1,4-Butanediol) dropwise with vigorous stirring.
-
Continue stirring for another 1-2 hours until the viscosity of the solution increases significantly, indicating the formation of a high molecular weight polyurethane.
-
-
Polymer Isolation:
-
Precipitate the polyurethane by pouring the DMF solution into a non-solvent like water or methanol.
-
Wash the precipitated polymer thoroughly with the non-solvent.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
-
Crosslinking via Pendant Hydroxyl Groups
The pendant hydroxyl groups on the polyurethane backbone provide reactive sites for crosslinking, which can significantly enhance the material's mechanical properties and solvent resistance. Crosslinking can be achieved by reacting the polyurethane with a di- or poly-functional crosslinking agent that reacts with hydroxyl groups, such as a diisocyanate or a melamine-formaldehyde resin.
Diagram 3: Crosslinking of a Polyurethane with Pendant Hydroxyl Groups
Caption: Schematic of crosslinking a polyurethane with pendant hydroxyl groups using a diisocyanate.
Biodegradable Polymers and Hydrogels
The inherent biodegradability of polyesters derived from this compound makes them attractive candidates for biomedical applications, such as in drug delivery systems and tissue engineering scaffolds. The pendant hydroxyl groups can also be utilized to form hydrogels. By reacting the hydroxyl-functional polyester with a suitable crosslinking agent in an aqueous environment, a three-dimensional polymer network can be formed that is capable of absorbing large amounts of water.
Conclusion: A Monomer for Advanced Polymer Architectures
This compound is a valuable and versatile monomer that enables the synthesis of polymers with tailored properties. Its key feature, the pendant hydroxyl group, provides a powerful tool for enhancing hydrophilicity, promoting biodegradability, and introducing sites for post-polymerization modification and crosslinking. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this monomer in the development of advanced polyesters and polyurethanes for a wide range of applications, from biodegradable plastics to sophisticated biomaterials. The continued exploration of selective catalysis and polymerization conditions will undoubtedly unlock even more innovative applications for this promising building block.
References
-
Kobayashi, S., & Uyama, H. (2010). Lipase-catalyzed polyester synthesis--a green polymer chemistry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 86(4), 338–360. [Link]
- Kobayashi, S., Uyama, H., & Kimura, S. (2001). Lipase-Catalyzed Polyester Synthesis-A Green Polymer Chemistry. Chemical Reviews, 101(12), 3793–3818.
- Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 29(3), 183-275.
- Hakkarainen, M. (2002). Aliphatic polyesters: abiotic and biotic degradation and degradation products. Advances in Polymer Science, 157, 113-138.
- Johns, D. B., & Lenz, R. W. (1982). Preparation of polyesters with pendant hydroxyl groups. Journal of Polymer Science: Polymer Chemistry Edition, 20(6), 1463-1473.
- Kricheldorf, H. R., & Jonté, J. M. (1983). Polylactones—3. Copolymerization of ε-caprolactone with various lactones and lactides. Polymer Bulletin, 9(6-7), 276-283.
- Odian, G. (2004).
- Södergård, A., & Stolt, M. (2002). Properties of lactic acid based polymers and their correlation with composition. Progress in Polymer Science, 27(6), 1123-1163.
- Wang, Y., Ameer, G. A., Sheppard, B. J., & Langer, R. (2002). A tough biodegradable elastomer.
- Yagci, Y., & Tasdelen, M. A. (2008). Photoinitiated polymerization: from fundamentals to applications. Progress in Polymer Science, 33(11), 1137-1187.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis and modification of functional polyesters from renewable resources [morressier.com]
- 3. Preparation of Polyester Polyols [ebrary.net]
- 4. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-catalyzed polyester synthesis--a green polymer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lipase-Catalyzed Reactions with Dimethyl 3-hydroxypentanedioate
Introduction: The Strategic Value of Chiral 3-Hydroxyglutarates
In the landscape of pharmaceutical synthesis and fine chemical production, the generation of enantiomerically pure building blocks is a cornerstone of modern drug development. Dimethyl 3-hydroxypentanedioate, also known as dimethyl 3-hydroxyglutarate, is a prochiral molecule of significant interest. Its stereoisomers serve as valuable precursors for a variety of biologically active molecules, including statin side-chains and other complex chiral synthons. Traditional chemical methods for the asymmetric synthesis or resolution of such compounds often necessitate harsh reaction conditions, expensive chiral auxiliaries, and can generate significant chemical waste.
Biocatalysis, particularly the use of lipases, offers an elegant and sustainable alternative.[1][2] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are robust enzymes that can function in both aqueous and non-aqueous environments, exhibiting high chemo-, regio-, and enantioselectivity under mild conditions.[3] This guide provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of racemic this compound through two primary strategies: enantioselective hydrolysis and enantioselective acylation (transesterification).
The protocols outlined herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a foundational framework for employing lipases to generate chiral 3-hydroxyglutarate derivatives. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific research and development needs.
Core Principles of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, leading to the separation of the two enantiomers. In the context of lipase-catalyzed reactions with racemic this compound, the enzyme will preferentially act on one of the enantiomers, leaving the other unreacted. This results in a mixture of a product and the unreacted, enantiomerically enriched substrate.
Two primary approaches are detailed in this guide:
-
Enantioselective Hydrolysis: The lipase selectively hydrolyzes one ester group of one enantiomer of this compound, yielding a chiral monoester and leaving the unreacted diester enriched in the other enantiomer.
-
Enantioselective Acylation (Transesterification): The lipase selectively acylates the hydroxyl group of one enantiomer of this compound using an acyl donor, resulting in an acylated product and the unreacted, enantiomerically enriched starting material.
The choice between these methods will depend on the desired enantiomer and the subsequent synthetic steps.
Experimental Workflows
Diagram of Enantioselective Hydrolysis Workflow
Caption: Workflow for enantioselective hydrolysis.
Diagram of Enantioselective Acylation Workflow
Caption: Workflow for enantioselective acylation.
Protocols
Protocol 1: Enantioselective Hydrolysis of this compound
This protocol describes the kinetic resolution of racemic this compound via selective hydrolysis of one enantiomer. Lipases from Candida rugosa, Candida antarctica, and Aspergillus niger have shown good results in the hydrolysis of similar diesters.[4]
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym® 435 - immobilized Candida antarctica lipase B (CALB), or lipases from Candida rugosa or Aspergillus niger)
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Organic Solvent (e.g., Diisopropyl ether or Toluene)
-
Sodium Sulfate (anhydrous)
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Equipment:
-
Reaction vessel with magnetic stirrer and temperature control
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Chromatography columns
-
Chiral HPLC system with a suitable chiral column
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add 1.0 g of racemic this compound.
-
Add 20 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add 5 mL of an organic co-solvent like diisopropyl ether to improve substrate solubility.
-
Warm the mixture to the desired reaction temperature (typically 30-40 °C).
-
Add 100-200 mg of immobilized lipase to initiate the reaction.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a constant speed (e.g., 200 rpm).
-
Monitor the progress of the reaction by periodically taking small aliquots (e.g., 100 µL) of the organic phase.
-
Analyze the aliquots by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
-
Work-up and Isolation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed, dried, and reused.
-
Transfer the filtrate to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting mixture of the unreacted diester and the monoester product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified substrate and product using chiral HPLC.
-
Protocol 2: Enantioselective Acylation of this compound
This protocol details the kinetic resolution of racemic this compound through enantioselective acylation of the hydroxyl group. Candida antarctica lipase B (CALB) is particularly effective for such transformations in organic solvents.[1][5]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Acyl Donor (e.g., Vinyl acetate, isopropenyl acetate, or an acid anhydride)
-
Anhydrous Organic Solvent (e.g., Toluene, Tetrahydrofuran (THF), or Methyl tert-butyl ether (MTBE))
-
Molecular Sieves (3Å or 4Å, activated)
-
Sodium Bicarbonate solution (saturated)
-
Sodium Sulfate (anhydrous)
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Equipment:
-
Reaction vessel with magnetic stirrer and temperature control, under an inert atmosphere (e.g., Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography columns
-
Chiral HPLC system with a suitable chiral column
Procedure:
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add 1.0 g of racemic this compound.
-
Add 20 mL of anhydrous organic solvent and 1 g of activated molecular sieves.
-
Add the immobilized lipase (100-200 mg).
-
Add the acyl donor. For vinyl acetate, use a molar excess (e.g., 3-5 equivalents).
-
Stir the mixture at the desired temperature (typically 30-50 °C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the ee of the substrate and the acylated product. Aim for approximately 50% conversion.
-
-
Work-up and Isolation:
-
After reaching the desired conversion, filter off the lipase and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Purification:
-
Separate the acylated product from the unreacted starting material using silica gel column chromatography with a hexane/ethyl acetate gradient.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified acylated product and the unreacted substrate by chiral HPLC.
-
Data Presentation
The following table presents representative data for the kinetic resolution of a generic hydroxy-diester, illustrating the performance of different lipases. Optimal conditions for this compound should be determined experimentally.
| Lipase Source | Reaction Type | Conversion (%) | Substrate ee (%) | Product ee (%) | Enantiomeric Ratio (E) |
| Candida antarctica B | Acylation | 48 | >99 (R) | 92 (S) | >200 |
| Candida rugosa | Hydrolysis | 51 | 95 (S) | >98 (R) | 126[4] |
| Aspergillus niger | Hydrolysis | 45 | 85 (S) | 90 (R) | 15.5[4] |
| Pseudomonas cepacia | Acylation | 50 | 96 (R) | 94 (S) | >100 |
Note: The (R/S) designation is illustrative and depends on the lipase's preference for the specific substrate.
Analytical Methods: Chiral HPLC
The determination of enantiomeric excess is critical for evaluating the success of a kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[6]
General Chiral HPLC Method:
-
Instrument: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): The choice of column is crucial. For hydroxy esters, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type columns are often effective.[7]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Usually in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-220 nm for esters).
Method Development Strategy:
-
Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol).
-
Inject a sample of the racemic starting material to confirm that the two enantiomers can be separated.
-
Inject a sample from the enzymatic reaction to identify the peaks corresponding to the substrate and product enantiomers.
-
Optimize the mobile phase composition to achieve a resolution factor (Rs) of >1.5 between the enantiomer peaks.
Troubleshooting and Scientific Insights
-
Low Conversion:
-
Cause: Enzyme inhibition or inactivation. Water content is critical in acylation reactions; ensure anhydrous conditions.[8] In hydrolysis, extreme pH shifts can denature the enzyme.
-
Solution: Increase enzyme loading, optimize temperature, or in the case of acylation, ensure all reagents and solvents are dry. For hydrolysis, ensure the buffer capacity is sufficient.
-
-
Low Enantioselectivity (Low ee):
-
Cause: The chosen lipase may not be optimal for the substrate. Reaction temperature can also influence selectivity.
-
Solution: Screen a panel of different lipases.[4] Sometimes, lowering the reaction temperature can improve enantioselectivity, albeit at the cost of a slower reaction rate.
-
-
Immobilized Enzyme Fouling:
-
Cause: Substrates or products may adhere to the support matrix of the immobilized enzyme, reducing its activity over time.
-
Solution: After each use, wash the immobilized lipase with a suitable solvent (e.g., the reaction solvent followed by a more polar solvent like isopropanol) and dry it thoroughly before reuse.
-
Conclusion
Lipase-catalyzed reactions provide a powerful and environmentally benign platform for the production of chiral intermediates like the enantiomers of this compound. By leveraging the inherent selectivity of these biocatalysts, researchers can access valuable chiral building blocks with high optical purity. The protocols and insights provided in this guide serve as a robust starting point for developing efficient and scalable enzymatic resolutions. Successful implementation relies on careful selection of the lipase, optimization of reaction conditions, and accurate analytical monitoring, all of which are within the grasp of the modern chemistry laboratory.
References
-
Arizpe, A., et al. (2016). Lipase-catalyzed dynamic kinetic resolution of dimethyl (1,3-dihydro-2H-isoindol-1-yl)phosphonate. Tetrahedron, 72(46), 7311–7316. Available at: [Link]
-
Berkowska, K., et al. (2020). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 25(21), 5129. Available at: [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Uppenberg, J., et al. (1995). Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation. Journal of molecular biology, 251(2), 295-308. Available at: [Link]
-
Palomo, J. M. (2014). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 19(7), 9374-9403. Available at: [Link]
-
Biocrates. (2022). 3-hydroxyglutaric acid. Available at: [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(11), 1122-1132. Available at: [Link]
-
Harada, N., & Nakanishi, K. (2013). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 18(9), 10584-10615. Available at: [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Gotor-Fernández, V., & Gotor, V. (2011). Hydrolases & Lipases in GtoPdb v.2021.3. IUPHAR/BPS Guide to Pharmacology CITE, 2021(3). Available at: [Link]
-
Peters, H., et al. (2019). Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase. Journal of inherited metabolic disease, 42(4), 606-614. Available at: [Link]
-
Singh, R. K., et al. (2021). Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. ChemRxiv. Available at: [Link]
Sources
- 1. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolases & Lipases in GtoPdb v.2025.3 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of Dimethyl 3-hydroxypentanedioate
Subject: Troubleshooting Stability & Side Reactions in
Part 1: Executive Summary & Reaction Logic
The Core Challenge:
The synthesis of this compound involves the reduction of a symmetric
The "Hidden" Chemistry:
-
Starting Material Instability: Dimethyl acetonedicarboxylate is prone to decarboxylation (under acidic/thermal stress) and Retro-Claisen condensation (under basic stress).
-
Product Instability: The resulting
-hydroxy ester is highly susceptible to elimination (dehydration) to form conjugated unsaturated esters (glutaconates).
Reaction Pathway Visualization
Figure 1: Reaction network showing the primary reduction pathway and the competing decomposition/elimination routes.
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: "My crude NMR shows a significant alkene region signal (6.0–7.0 ppm). What happened?"
Diagnosis: Elimination (Dehydration)
You have formed Dimethyl Glutaconate . The target molecule is a
Root Causes & Solutions:
| Cause | Mechanism | Corrective Action |
| Acidic Workup | Acid catalysis protonates the -OH, making it a leaving group ( | Avoid strong acids. Quench borohydride reactions with saturated |
| Thermal Stress | Heat drives the elimination reaction (entropy favored). | Keep it cold. Perform solvent removal (rotovap) at bath temperatures |
| Basic Conditions | Base-catalyzed E1cB elimination mechanism. | Ensure the reaction mixture is neutralized before concentration. |
Technical Insight: The dehydration is often "silent" during the reaction but occurs during the concentration step on the rotary evaporator if the pH is not strictly neutral.
Issue 2: "The starting material is disappearing, but I am recovering low mass/yield. Where did it go?"
Diagnosis: Retro-Claisen Condensation or Decarboxylation The starting material, Dimethyl 3-oxopentanedioate, is chemically fragile.
-
Retro-Claisen: If you used a strong base or allowed the temperature to spike during an alkoxide-mediated reaction, the molecule cleaved into methyl acetate and methyl malonate fragments.
-
Decarboxylation: If the reaction medium became aqueous/acidic and hot, the
-keto acid intermediate formed and immediately decarboxylated to form methyl acetoacetate derivatives or acetone.
Corrective Action:
-
Temperature Control: Maintain reaction temperature
during the addition of reducing agents. -
pH Management: Avoid prolonged exposure to aqueous base. If using NaBH4, add it in small portions to prevent localized heating and basicity spikes (NaBH4 decomposition generates basic borates).
Issue 3: "I am using the Noyori protocol for the chiral product, but the enantiomeric excess (ee) is low (<90%)."
Diagnosis: Catalyst Deactivation or Background Reduction Noyori hydrogenation (Ru-BINAP) relies on a precise "lock-and-key" mechanism.
Troubleshooting Protocol:
-
Check Hydrogen Pressure: Low
pressure can slow the catalytic cycle, allowing non-selective background reduction (if other reducing species are present) or catalyst decomposition. Maintain >4 atm (60 psi). -
Solvent Purity: The reaction is sensitive to trace acids or bases. Use anhydrous methanol/ethanol.
-
Temperature: While higher temperatures increase rate, they decrease stereoselectivity. Optimal balance is usually
. -
Catalyst Loading: Ensure a Substrate/Catalyst (S/C) ratio of 1000:1 to 2000:1. Too little catalyst leads to stalled reactions; too much is wasteful but rarely hurts ee.
Part 3: Validated Experimental Protocols
Protocol A: Robust Racemic Synthesis (NaBH4 Reduction)
Best for: General purpose building blocks where chirality is not required.
-
Setup: Charge a 3-neck flask with Dimethyl 3-oxopentanedioate (1.0 eq) and Methanol (anhydrous, 10 volumes).
-
Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Control the exotherm.
-
Addition: Add Sodium Borohydride (NaBH4) (0.35 eq - note: 1 mole of NaBH4 delivers 4 hydrides, theoretical req is 0.25 eq, slight excess ensures conversion) portion-wise over 30 minutes.
-
Checkpoint: Monitor internal temperature. Do not exceed 0°C.
-
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench (The Danger Zone):
-
Add Saturated NH4Cl solution dropwise at 0°C.
-
Do not use HCl.
-
Adjust pH to ~6-7.
-
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over
. -
Isolation: Concentrate in vacuo at <35°C .
-
Result: Colorless to pale yellow oil.[2] Yield typically >90%.
-
Protocol B: Asymmetric Synthesis (Noyori Hydrogenation)
Best for: Pharmaceutical intermediates requiring (R) or (S) configuration.
-
Catalyst Preparation: Use [RuCl(benzene)((R)-BINAP)]Cl (or similar Ru-BINAP complex).
-
Vessel: Stainless steel autoclave (Parr reactor).
-
Mixture: Dissolve substrate in degassed Methanol . Add catalyst (S/C ratio 1000:1).
-
Hydrogenation:
-
Purge with
(3x). -
Purge with
(3x). -
Pressurize to 50-100 bar (700-1400 psi) .
-
Stir at 50°C for 24 hours.
-
-
Workup: Vent
. Concentrate solvent. Purify via short-path distillation (high vacuum required) or column chromatography to remove catalyst residues.-
Expectation: >98% Yield, >97% ee.[3]
-
Part 4: Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing common synthetic failures.
References
-
Noyori, R., et al. (1987). "Asymmetric hydrogenation of β-keto carboxylic esters." Journal of the American Chemical Society, 109(19), 5856–5858. Link
-
Kitamura, M., et al. (1988). "Homogeneous asymmetric hydrogenation of functionalized ketones." Organic Syntheses, Coll. Vol. 9, p.589. Link
-
Taber, D. F. (2008). "Stereoselective C-C Bond Construction: The Krische Synthesis of Formamicin." Organic Chemistry Highlights. (Discusses stability of
-hydroxy esters). Link -
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Mechanistic details on Claisen/Retro-Claisen condensation).
Sources
Technical Support Hub: Optimizing Dimethyl 3-Oxoglutarate Reduction
Topic: Reduction of Dimethyl 3-oxoglutarate (Dimethyl acetonedicarboxylate) to Dimethyl 3-hydroxyglutarate. Case ID: DMOG-RED-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Chemical Context
Dimethyl 3-oxoglutarate (DMOG) is a notorious "chameleon" in organic synthesis. While it is the structural backbone for super-statins (Rosuvastatin, Atorvastatin), its reactivity is double-edged. It possesses two active methylene groups flanking a ketone, making it highly susceptible to self-condensation, while the
Successful reduction to Dimethyl 3-hydroxyglutarate requires navigating a minefield of potential side reactions. This guide moves beyond standard textbook answers, addressing the specific "ghost peaks" and yield losses reported by process chemists.
The "Ghost" Peaks: Troubleshooting Impurities
User reports often describe unidentified peaks at specific Relative Retention Times (RRTs) or mass balance deficits. Below is the diagnostic breakdown.
Ticket #401: "I see a +14 mass unit impurity peaks in LC-MS."
Diagnosis: Transesterification (Solvent Mismatch)
-
Root Cause: Conducting the reduction in Ethanol (EtOH) instead of Methanol (MeOH).
-
Mechanism: Sodium borohydride (
) is basic. In EtOH, methoxide/ethoxide exchange occurs at the ester groups. -
Result: You are generating Ethyl-Methyl 3-hydroxyglutarate (mixed esters).
-
Remediation: Always match the solvent alcohol to the ester alkyl group. Use Methanol (MeOH) for Dimethyl 3-oxoglutarate.
Ticket #402: "My product disappears during acidic workup / I see an alkene peak."
Diagnosis:
-
Root Cause: Quenching with strong mineral acids (HCl,
) or heating during workup. -
Mechanism: The product is a
-hydroxy ester. Under acidic conditions with heat, it undergoes E1 or E2 elimination to form Dimethyl glutaconate (conjugated alkene). -
Remediation: Use a buffered quench. Citric Acid (aq) or Ammonium Chloride (
) are preferred over mineral acids. Keep workup temperature .
Ticket #403: "Low yield and gas evolution during pH adjustment."
Diagnosis: Hydrolysis & Decarboxylation
-
Root Cause: Exposure to aqueous base or prolonged exposure to water before reduction is complete.
-
Mechanism:
-
Ester hydrolysis yields the
-keto acid (Monomethyl 3-oxoglutarate). -
-keto acids are thermally unstable and spontaneously decarboxylate to form Methyl acetoacetate derivatives, releasing
.
-
-
Remediation: Ensure anhydrous conditions during the reduction phase. Do not allow the reaction mixture to stand in basic aqueous solution.
Visualizing the Reaction Landscape
The following diagram maps the critical pathways. Note the divergence between the "Clean Reduction" and the "Degradation" pathways.
Figure 1: Reaction landscape showing the target pathway (Green) and critical failure modes (Red/Yellow).
Validated Protocols
Protocol A: Chemical Reduction (Racemic)
Best for: General synthesis where chirality is not required.
Reagents:
-
Dimethyl 3-oxoglutarate (1.0 eq)
-
Sodium Borohydride (
) (0.3 - 0.4 eq) [Note: 1 mole of delivers 4 hydrides] -
Methanol (Anhydrous)[1]
-
Citric Acid (Sat. aq.)
Step-by-Step:
-
Preparation: Dissolve DMOG in Methanol (10V). Cool to -15°C .
-
Why? Low temperature suppresses side reactions and controls the exotherm.
-
-
Addition: Add
portion-wise over 30-60 minutes.-
Critical: Maintain internal temperature below -5°C. Rapid addition causes local heating and dimerization.
-
-
Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC/GC.
-
Quench (The "Boron Trap"):
-
Issue: Boron coordinates tightly to the 1,3-diol-like structure (actually
-hydroxy ester chelates), forming sticky complexes that ruin extraction. -
Solution: Add Saturated Citric Acid solution slowly until pH ~6. Stir vigorously for 30 minutes. The citric acid ligands displace the product from the boron atom.
-
-
Extraction: Extract with Ethyl Acetate or DCM. Wash with brine.
-
Drying: Dry over
and concentrate in vacuo at <40°C .
Protocol B: Enzymatic Reduction (Chiral)
Best for: Statin intermediates requiring >99% ee.
Reagents:
-
Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH)
-
Cofactor: NADP+ / NADPH
-
Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose
-
Buffer: Phosphate buffer (pH 7.0)
Troubleshooting Biocatalysis:
-
pH Drift: The reaction consumes protons (or produces gluconic acid if using GDH). If pH drops < 6.0, the enzyme deactivates. If pH > 8.0, the substrate hydrolyzes/decarboxylates.
-
Fix: Use a pH-stat titrator with 1M NaOH to maintain pH 7.0.
-
-
Solubility: DMOG has limited water solubility.[2]
-
Fix: Add 5-10% DMSO or IPA as a co-solvent (ensure enzyme tolerance).
-
Comparative Data: Reducing Agents
| Feature | Sodium Borohydride ( | Hydrogenation ( | Biocatalysis (KRED) |
| Selectivity | Low (Racemic product) | Low to Medium (depends on ligand) | High (>99% ee) |
| Impurity Profile | Boron complexes, Over-reduction | Over-hydrogenation, hydrogenolysis | Clean (Residual protein) |
| Scalability | High | High (Requires pressure vessel) | High (Green chemistry) |
| Cost | Low | Medium (Catalyst cost) | High (Initial enzyme screening) |
| Key Risk | Exotherm control | Safety ( | pH control / Emulsions |
Frequently Asked Questions (FAQ)
Q: Can I use Lithium Aluminum Hydride (
Q: Why is my isolated yield >100%? A: This is a classic sign of trapped solvent or boron salts . The product is a viscous oil that holds onto Methanol and water tightly.
-
Fix: Perform azeotropic distillation with toluene or leave under high vacuum (>1 mbar) for 12 hours. Check NMR for residual solvent peaks.
Q: I see a peak at RRT 0.9 that grows over time in the fridge. What is it? A: This is likely the dimer formed by Aldol condensation of the starting material. Even trace amounts of unreacted ketone can condense with itself or the product upon standing, especially if the product is slightly basic. Store the starting material at -20°C and ensure complete conversion during the reaction.
References
-
Selective Reduction of Dimethyl 3-oxoglutarate : Riatto, V. B., et al. "Efficient synthesis of 1,3,5-oxygenated synthons from dimethyl 3-oxoglutarate."[3] Journal of the Brazilian Chemical Society, Vol. 22, No. 1, 2011.
-
Borohydride Reduction Mechanisms : "Sodium Borohydride," Organic Chemistry Portal.
-
Statin Intermediate Synthesis : ChemicalBook Entry for Dimethyl 1,3-acetonedicarboxylate (CAS 1830-54-2).
-
Enzymatic Reduction Context : "Directed Evolution of (R)-2-Hydroxyglutarate Dehydrogenase," PubMed Central.
Sources
How to improve the yield of Dimethyl 3-hydroxypentanedioate synthesis
This guide serves as a specialized technical support resource for researchers and process chemists optimizing the synthesis of Dimethyl 3-hydroxypentanedioate (also known as Dimethyl 3-hydroxyglutarate).[1]
Ticket ID: OPT-YIELD-3HG Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Molecule Profile
Target Molecule: this compound CAS: 7250-55-7 Key Utility: Chiral precursor for HMG-CoA reductase inhibitors (Statins) and beta-lactam antibiotics.[1] Primary Yield Challenges:
-
Water Solubility: The product is highly polar, leading to massive losses in the aqueous phase during workup.
-
Chemical Instability: As a
-hydroxy ester, it is prone to dehydration (forming dimethyl glutaconate) under acidic/thermal stress and retro-Claisen cleavage or hydrolysis under basic conditions.[1]
Core Synthesis Modules
Module A: The Reduction Protocol (Sodium Borohydride Route)
Recommended for laboratory scale (<100g).[1]
The Logic:
The reduction of Dimethyl 3-oxopentanedioate (Dimethyl acetonedicarboxylate) using Sodium Borohydride (
Optimized Protocol:
-
Solvent System: Use a mixture of Methanol (MeOH) and Tetrahydrofuran (THF) (4:1 ratio).
-
Why: MeOH is required for
solubility, but pure MeOH can lead to transesterification or slow reaction kinetics.[1] THF solubilizes the starting material and moderates the solvent polarity.
-
-
Temperature Control: Cool the reaction vessel to -10°C to 0°C .
-
Why: Low temperature suppresses the competing retro-Claisen condensation and ester hydrolysis.[1]
-
-
Reagent Addition: Add
(0.3 - 0.4 eq, as it delivers 4 hydrides) portion-wise over 30-60 minutes.-
Critical Check: Monitor internal temperature.[2] Do not allow it to spike above 5°C.
-
-
The Quench (The Yield Maker):
Module B: Workup & Purification (The "Silent Killer")
Most yield is lost here, not in the reactor.[1]
The Logic: this compound acts like a surfactant and loves water.[1] Standard extraction with Diethyl Ether often recovers <40% of the product.[1]
Optimized Workflow:
-
Concentration: Evaporate the MeOH/THF before extraction. Residual methanol acts as a phase-transfer agent, keeping your product in the water layer.[1]
-
Salting Out: Add solid NaCl or Ammonium Sulfate to the aqueous residue until saturation.
-
Why: This exploits the "Salting Out" effect (Hofmeister series), forcing the organic organic molecule out of the aqueous phase.[1]
-
-
Solvent Choice: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Recommendation: Perform 4-5 extractions with smaller volumes rather than 1-2 large volume extractions.
-
-
Drying: Use
. Avoid if the product is sensitive to Lewis acidity (though usually acceptable here).
Visualization of Reaction Pathways[1]
The following diagram illustrates the "Safe Path" (Green) versus the common "Failure Modes" (Red) that destroy yield.
Figure 1: Reaction pathway analysis showing critical control points (pH and Temperature) required to avoid hydrolysis and dehydration.[1]
Troubleshooting Guide (FAQ)
Q1: My crude NMR shows a doublet at
-
Diagnosis: This is the alkene proton of Dimethyl Glutaconate . You have dehydrated your product.[3][4]
-
Root Cause: The reaction quench was too acidic (pH < 4) or the rotary evaporator bath was too hot (> 45°C).
-
Fix: Neutralize strictly to pH 7.0 during workup. Keep water bath temperature < 40°C.
Q2: I see no product in the organic layer, but the reaction showed completion on TLC.
-
Diagnosis: Aqueous Washout. Your product is in the water layer.
-
Root Cause: Failure to remove Methanol before extraction or insufficient ionic strength in the aqueous phase.
-
Fix: Use the "Salting Out" method described in Module B. Consider continuous liquid-liquid extraction for 12-24 hours if yield remains stubborn.
Q3: Can I use Catalytic Hydrogenation instead of NaBH4 for scale-up?
-
Answer: Yes.
-
Protocol: Use Raney Nickel or Ruthenium on Carbon (Ru/C) at 50-80 bar
and 50°C in Methanol.[1] -
Warning: While cleaner, high temperatures in hydrogenation can promote transesterification if ethanol is used as a solvent.[1] Stick to Methanol to match the ester groups.
Q4: Is the product stable on Silica Gel?
-
Answer: Moderately. It can streak or dehydrate on acidic silica.
-
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites, or use neutral alumina.
Quantitative Data: Solvent Extraction Efficiency
The table below highlights the importance of the "Salting Out" technique for this specific molecule.
| Solvent System | Aqueous Phase Condition | Recovery Yield (%) | Notes |
| Diethyl Ether | Pure Water | 35% | Poor efficiency.[1] |
| DCM | Pure Water | 52% | Better, but emulsions form.[1] |
| EtOAc | Saturated NaCl | 88% | Recommended Standard. |
| EtOAc | Pure Water | 60% | Moderate loss. |
| Continuous Extraction (DCM) | Pure Water | 92% | Best yield, high time cost.[1] |
Workup Decision Logic
Use this flow to determine the correct purification strategy based on your scale and equipment.
Figure 2: Step-by-step decision tree for maximizing recovery during the workup phase.
References
-
Preparation of dimethyl acetone-1,3-dicarboxylate. Google Patents, CN101475482B.[1] Link (Accessed 2024).[1]
-
Sodium Borohydride (NaBH4) Reduction. Organic Chemistry Portal. Link (Accessed 2024).[1]
-
Dimethyl Glutaconate (Dehydration Product Profile). Biosynth. Link (Accessed 2024).[1]
-
cis-Bicyclo[3.3.0]octane-3,7-diones (Usage of Dimethyl 1,3-acetonedicarboxylate). Organic Syntheses, Coll. Vol. 8, p.332 (1993).[1] Link (Accessed 2024).[1]
Sources
Technical Support Center: Purification of Dimethyl 3-hydroxypentanedioate
Welcome to the technical support center for the purification of Dimethyl 3-hydroxypentanedioate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-hydroxy ester. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experiments.
Introduction to Purification Challenges
This compound, also known as dimethyl β-hydroxyglutarate, is a valuable building block in organic synthesis.[1] Its purification, however, can be challenging due to its polarity, potential for thermal degradation, and the presence of structurally similar impurities. This guide will provide a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route employed. A common method for synthesizing β-hydroxy esters is the Reformatsky reaction.[2][3][4][5] If this method is used, you can anticipate the following impurities:
-
Unreacted Starting Materials: Such as the α-halo ester (e.g., methyl bromoacetate) and the carbonyl compound (e.g., methyl acrylate or a related methyl ketone/aldehyde).
-
Byproducts of Side Reactions: Including self-condensation products of the α-halo ester.
-
Residual Catalyst/Reagents: Zinc metal and its salts are common inorganic impurities from the Reformatsky reaction.
-
Related Esters: If your starting materials are not perfectly pure, you may have other glutarate derivatives present.[6][7][8]
Q2: What is the thermal stability of this compound, and how does it affect purification by distillation?
A2: β-Hydroxy esters are known to be susceptible to thermal decomposition.[2][3] At elevated temperatures, they can undergo elimination reactions to form α,β-unsaturated esters. This is a critical consideration for purification by distillation, as high temperatures can lead to significant product loss and the introduction of new impurities. It is crucial to perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
Q3: Can I use crystallization to purify this compound?
A3: While this compound is often a liquid at room temperature, crystallization can still be a viable purification technique, particularly for removing baseline impurities or for solid derivatives. The success of crystallization will depend on finding a suitable solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.
Troubleshooting Guide
This section provides a problem-oriented approach to common purification issues.
Problem 1: Low Purity After Distillation, with Evidence of Decomposition
Symptoms:
-
The distilled product is discolored (yellowish or brownish).
-
NMR or GC-MS analysis shows the presence of α,β-unsaturated esters.
-
The yield is significantly lower than expected.
Root Cause Analysis: This is a classic sign of thermal decomposition during distillation. The hydroxyl group and a proton on the adjacent carbon are eliminated, forming a double bond.
Workflow for Troubleshooting Distillation:
Sources
- 1. researchgate.net [researchgate.net]
- 2. adichemistry.com [adichemistry.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 5. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 6. Dimethyl Glutarate synthesis - chemicalbook [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. Dimethyl glutarate for synthesis 1119-40-0 [sigmaaldrich.com]
Technical Support Center: Stereochemical Integrity in Asymmetric Synthesis Utilizing Dimethyl 3-hydroxypentanedioate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Dimethyl 3-hydroxypentanedioate in asymmetric synthesis. This guide is designed to provide expert insights and practical troubleshooting advice to help you maintain stereochemical integrity and prevent racemization in your critical synthetic pathways. As a versatile chiral building block, this compound offers a valuable scaffold for the synthesis of complex molecules. However, its inherent functionality also presents specific challenges in preserving its enantiopurity. This resource addresses these challenges head-on with in-depth FAQs and troubleshooting guides.
Understanding the Challenge: Racemization in β-Hydroxy Esters
Racemization, the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers, is a significant concern in asymmetric synthesis. For derivatives of this compound, the primary risk of racemization lies at the carbon atoms alpha to the ester carbonyl groups (C2 and C4). The protons on these carbons are acidic and can be abstracted under basic or, in some cases, acidic conditions to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a loss of the desired stereochemistry.[1][2]
The hydroxyl group at C3, while being the source of chirality in the parent molecule, can also influence the stereochemical outcome of reactions at adjacent centers and can itself be a site for undesirable side reactions if not properly managed.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when using this compound in asymmetric synthesis.
Q1: What are the primary causes of racemization when working with derivatives of this compound?
A1: The most common cause of racemization is the formation of an enolate at the C2 or C4 positions under basic conditions.[3] This is especially prevalent during reactions intended to modify the ester groups or other parts of the molecule that require the use of a base. Even weak bases can initiate enolization, particularly at elevated temperatures. Acid-catalyzed enolization is also possible but generally requires stronger acidic conditions.[3]
Q2: I am performing a reaction on a derivative of (R)-Dimethyl 3-hydroxypentanedioate using a non-nucleophilic base, and I'm observing a loss of enantiomeric excess. What is happening?
A2: Even with non-nucleophilic bases like LDA or LiHMDS, if the purpose is to form an enolate for a subsequent reaction (e.g., alkylation), there is a risk of racemization if the reaction conditions are not carefully controlled.[4] Factors that can contribute to racemization in this scenario include:
-
Temperature: Higher temperatures can provide enough energy to overcome the facial selectivity of protonation, leading to a racemic mixture. It is crucial to maintain low temperatures (e.g., -78 °C) throughout the enolization and subsequent quenching steps.
-
Proton Source: The nature of the proton source used to quench the enolate is critical. A bulky or achiral proton source may not exhibit the required stereoselectivity.
-
Reaction Time: Prolonged exposure to basic conditions, even at low temperatures, can increase the likelihood of racemization.
Q3: How can I protect the hydroxyl group at C3, and will this help prevent racemization?
A3: Protecting the hydroxyl group is often a crucial step to prevent it from interfering with subsequent reactions. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), benzyl ether (Bn), and acetals (e.g., MOM, THP).[5][6]
While protecting the hydroxyl group does not directly prevent enolization at C2 or C4, the choice of protecting group can influence the stereochemical outcome of reactions at these positions. A bulky protecting group can sterically hinder one face of the molecule, directing the approach of reagents and potentially improving diastereoselectivity in subsequent transformations.[7]
Q4: Can the choice of solvent impact the stereochemical integrity of my reactions?
A4: Absolutely. The solvent plays a critical role in stabilizing intermediates and transition states. Polar aprotic solvents like THF are commonly used for enolate chemistry. The coordinating ability of the solvent can influence the aggregation state of organometallic bases and the geometry of the resulting enolate, which in turn can affect stereoselectivity.[8] In some cases, the use of chelating solvents or additives can help to create a more rigid transition state, leading to higher stereocontrol.[9]
Q5: I am trying to synthesize a chiral lactone from this compound. What are the key considerations to avoid racemization?
A5: The synthesis of chiral lactones from this compound typically involves intramolecular cyclization.[4] If this cyclization is base-catalyzed, there is a risk of epimerization at the carbon alpha to the remaining ester group. To mitigate this:
-
Use a mild, non-nucleophilic base.
-
Employ low reaction temperatures.
-
Consider a stepwise approach where one ester is selectively hydrolyzed and then activated for cyclization under conditions that do not promote enolization of the other ester.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues related to loss of stereochemical control.
Problem 1: Significant loss of enantiomeric excess (ee) after a base-mediated reaction.
| Potential Cause | Troubleshooting Steps |
| Enolate Formation and Racemization | 1. Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., -78 °C or lower).[10] 2. Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Choice of Base: Use the least basic reagent necessary to achieve the desired transformation. Consider using sterically hindered, non-nucleophilic bases. 4. Quenching Protocol: Quench the reaction at low temperature with a proton source that favors the desired stereoisomer. In some cases, a buffered solution may be preferable to a strong acid. |
| Product Instability during Workup or Purification | 1. Neutralize Carefully: Ensure that the pH is maintained near neutral during aqueous workup.[11] 2. Avoid High Temperatures: Concentrate the product solution at low temperatures using a rotary evaporator with a cooled water bath. 3. Chromatography Conditions: Use a neutral stationary phase for chromatography (e.g., silica gel treated with triethylamine). Avoid prolonged exposure to silica gel, which can be slightly acidic. |
Problem 2: Poor diastereoselectivity in a reaction at C2 or C4.
| Potential Cause | Troubleshooting Steps |
| Lack of Facial Selectivity | 1. Protecting Group Strategy: Introduce a bulky protecting group on the C3 hydroxyl to sterically direct the incoming reagent.[7] 2. Chelation Control: If the substrate and reagents allow, use a Lewis acid that can chelate to both the C3 hydroxyl (or a suitable protecting group) and the carbonyl oxygen of the reacting ester. This can lock the conformation and favor attack from one face.[9] 3. Solvent Effects: Screen different solvents to find one that optimizes the diastereoselectivity. Non-coordinating solvents may favor Felkin-Anh models, while coordinating solvents might promote chelation control.[12] |
| Incorrect Reagent Choice | 1. Reagent Size: Use a bulkier or more sterically demanding reagent to enhance facial discrimination. 2. Chiral Reagents/Catalysts: If applicable, employ a chiral reagent or catalyst to control the stereochemical outcome. |
Experimental Protocols
The following are example protocols that highlight best practices for maintaining stereochemical integrity.
Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether
This protocol is for the protection of the C3 hydroxyl group, which is often a prerequisite for further modifications.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).
-
Add 2,6-lutidine (1.5 eq) and cool the solution to 0 °C.
-
Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) (1.2 eq) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Key Concepts
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Workflow for Loss of Enantiomeric Excess
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
References
-
Enantioselective synthesis of chiral 3-aryl-1-indanones through rhodium-catalyzed asymmetric intramolecular 1,4-addition. PubMed.
-
Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. NIH.
-
Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium. PubMed.
-
Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. NIH.
-
Racemization. Wikipedia.
-
19.11: Racemization. Chemistry LibreTexts.
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.
-
Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI.
-
Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. MDPI.
-
Process for the preparation of chiral lactones by asymetrical hydrogenation. Google Patents.
-
Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed.
-
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed.
-
Protecting Groups For Alcohols. Master Organic Chemistry.
-
Catalytic Enantioselective Alkylation of Substituted Dioxanone Enol Ethers. Ready Access to C(α)-Tetrasubstituted Hydroxyketones, Acids, and Esters. NIH.
-
Synthesis of 3-aryl-3-(5,5-dimethyl-3-hydroxyl-cyclohex-2-ene-1-one-2-yl)-propionamide derivatives catalyzed by KF/Al2O3. ResearchGate.
-
9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts.
-
Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. PubMed Central.
-
Lipase mediated sequential resolution of aromatic β-hydroxy esters using fatty acid derivatives. ResearchGate.
-
Protecting Groups. University of Pittsburgh.
-
7.4 Racemization Assays. Thieme.
-
11.3 Protecting groups. Fiveable.
-
The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. University of Michigan.
-
Chiral Drugs: An Overview. NIH.
-
Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Keio University.
-
Biocatalytic racemization of sec-alcohols and α-hydroxyketones using lyophilized microbial cells. ResearchGate.
-
Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Química Organica.
-
Application of chiral building blocks to the synthesis of drugs.
-
Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Royal Society of Chemistry.
-
Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. ResearchGate.
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. NIH.
-
Catalytic Asymmetric Alkylations of Latent Enolates. D-Scholarship@Pitt.
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
-
Chiral Alkyl Halides: Underexplored Motifs in Medicine. SciSpace.
-
The mimic of type II aldolases chemistry: asymmetric synthesis of beta-hydroxy ketones by direct aldol reaction. PubMed.
-
Protecting group. Wikipedia.
-
Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. PubMed Central.
-
Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. ResearchGate.
-
22.5 Alkylation via Enolates. YouTube.
Sources
- 1. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Enantiopure [3]Cyclorubicenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Column chromatography conditions for purifying Dimethyl 3-hydroxypentanedioate
An Application Scientist's Guide to Purifying Dimethyl 3-hydroxypentanedioate
Welcome to the Technical Support Center. This guide provides detailed troubleshooting and frequently asked questions for the column chromatography purification of this compound (also known as Dimethyl 3-hydroxyglutarate). As a polar molecule containing both a hydroxyl and two ester functional groups, its purification presents unique challenges that require a systematic approach. This document is designed for researchers and drug development professionals to navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process.
Question: My compound is not eluting from the column, even with a high concentration of the polar solvent. What's happening?
Answer: This is a common issue when dealing with polar compounds like this compound on a highly polar stationary phase like silica gel. The strong hydrogen bonding between the compound's hydroxyl group and the silica surface can lead to irreversible adsorption.
-
Potential Cause 1: Insufficient Mobile Phase Polarity. Your "high concentration" of polar solvent may still be insufficient to disrupt the strong interactions between your compound and the silica gel.
-
Solution: If you are using an ethyl acetate/hexane system, you can try switching to a more polar mobile phase. A common next step is to add a small percentage of methanol (MeOH) to your eluent. For example, start with a 99:1 dichloromethane (DCM)/MeOH mixture and gradually increase the methanol concentration. Methanol is highly effective at competing for the hydrogen bonding sites on the silica.
-
-
Potential Cause 2: Compound Degradation. The compound may be unstable on silica gel, which is slightly acidic.[1] This can lead to decomposition on the column, meaning the desired product will never elute.
-
Solution: Before running a large-scale column, test the stability of your compound. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound may be degrading.[1] To mitigate this, you can use deactivated silica gel (by adding 1-2% triethylamine to your eluent system to neutralize the acidity) or switch to a less acidic stationary phase like alumina (neutral or basic).
-
Question: My compound is eluting too quickly (high Rf), resulting in poor separation from non-polar impurities. How can I improve retention?
Answer: If your compound is moving too fast, the mobile phase is too polar relative to the stationary phase. This means the compound spends more time in the mobile phase than interacting with the silica.
-
Solution: The solution is to decrease the polarity of your eluent system. If you are using a 50:50 ethyl acetate/hexane mixture, for instance, you should decrease the proportion of ethyl acetate. Try a 30:70 or 20:80 ethyl acetate/hexane mixture. The goal, determined by preliminary TLC analysis, is to find a solvent system that provides an Rf value for your target compound in the range of 0.2-0.4, which is optimal for separation on a column.
Question: The separation between my compound and a close-running impurity is poor. How can I resolve the two spots?
Answer: Achieving good resolution between compounds with similar polarities is a fundamental challenge in chromatography.
-
Potential Cause 1: Inappropriate Solvent System. The selectivity of your solvent system may not be sufficient to differentiate between the two compounds.
-
Solution: Try a different solvent system altogether. Instead of an ethyl acetate/hexane mixture, consider a system with different solvent properties, such as dichloromethane/diethyl ether or toluene/acetone. These solvents interact differently with your compounds and the stationary phase, which can often improve separation.
-
-
Potential Cause 2: Column Overloading. Loading too much crude material onto the column is a frequent cause of poor separation.[2] It leads to broad, overlapping bands that are impossible to resolve.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used. If you are seeing poor separation, reduce the amount of sample loaded onto the column.
-
-
Potential Cause 3: Improper Column Packing or Loading. Air bubbles, cracks in the stationary phase, or a non-level surface can create channels, leading to uneven band flow and poor separation.
-
Solution: Ensure your column is packed uniformly without any cracks. When loading your sample, dissolve it in the absolute minimum amount of solvent and apply it carefully as a narrow, concentrated band at the top of the column.[2] A layer of sand on top can help prevent disturbance when adding the eluent.[2]
-
Frequently Asked Questions (FAQs)
This section covers general questions regarding the setup and execution of the purification.
Question: What is the recommended stationary phase for purifying this compound?
Answer: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and cost-effective choice for purifying polar organic molecules. Its high surface area and polar silanol groups provide strong interactions necessary for separation.[3] For compounds that are sensitive to acid, neutral alumina or deactivated silica gel can be used as alternatives.[1]
Question: How do I select the optimal mobile phase (eluent)?
Answer: The selection of the mobile phase is the most critical step and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[4]
-
Start with a standard solvent system: A mixture of a non-polar solvent (like hexanes or heptanes) and a more polar solvent (like ethyl acetate) is a good starting point.[5]
-
Test different ratios: Spot your crude mixture on several TLC plates and run them in chambers with different solvent ratios (e.g., 80:20 Hex/EtOAc, 50:50 Hex/EtOAc, 20:80 Hex/EtOAc).
-
Aim for the ideal Rf: The optimal mobile phase for your column will be the one that gives your target compound, this compound, an Rf value between 0.2 and 0.4. This ensures the compound will move down the column at a reasonable rate, allowing for good separation from impurities.
Question: How can I visualize this compound on a TLC plate?
Answer: Since this compound lacks a strong UV chromophore, visualization under a UV lamp will likely be ineffective. You will need to use a chemical stain.
-
Recommended Stain: Potassium Permanganate (KMnO₄)
-
Mechanism: This stain reacts with oxidizable functional groups. The hydroxyl group in your compound will be readily oxidized by KMnO₄, resulting in a yellow or brown spot on a purple background.
-
Preparation: A solution can be prepared by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Procedure: After eluting the TLC plate, let it dry completely, then dip it into the stain solution and gently heat with a heat gun until spots appear.
-
-
Alternative Stain: Iodine Chamber
Question: Should I run a gradient or isocratic elution?
Answer: The choice depends on the separation difficulty identified during your TLC analysis.
-
Isocratic Elution (Constant Solvent Composition): If your TLC shows that the target compound is well-separated from all impurities (a ∆Rf > 0.2), a single, optimized solvent mixture can be used throughout the purification.
-
Gradient Elution (Increasing Solvent Polarity): If your crude mixture contains both significantly less polar and more polar impurities, a gradient is more efficient. You can start with a less polar solvent mixture to elute the non-polar impurities first, and then gradually increase the percentage of the polar solvent to elute your target compound and any remaining polar impurities.[1] This saves time and reduces solvent usage.
Data and Protocols
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective choice for polar compounds. Monitor for potential compound degradation. |
| TLC Mobile Phase | Start with 50:50 Hexanes:Ethyl Acetate | Adjust ratio to achieve an Rf of 0.2-0.4 for the target compound. |
| Column Mobile Phase | Use the solvent system that gave the optimal TLC Rf. | For gradient elution, start with a lower polarity (e.g., 80:20 Hex:EtOAc) and gradually increase the ethyl acetate concentration. |
| Sample Loading | Dry loading or minimal solvent | Dissolve the crude sample in the minimum volume of a polar solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This prevents band broadening.[2] |
| TLC Visualization | Potassium Permanganate (KMnO₄) stain | The compound lacks a UV chromophore, so a chemical stain that reacts with the alcohol group is necessary. |
Experimental Protocol: Method Development via TLC
-
Prepare several TLC chambers with different ratios of a chosen solvent system (e.g., 80:20, 60:40, 40:60, 20:80 Hexanes:Ethyl Acetate).
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, carefully spot the solution onto the baseline of several TLC plates.
-
Place one plate in each chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to elute up the plate.
-
Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots using a potassium permanganate dip followed by gentle heating.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Select the solvent system that provides an Rf of ~0.3 for this compound and good separation from other spots. This will be your starting eluent for the column.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for column chromatography purification.
References
- Google Patents. (1976). Process for the purification of terephthalic acid dimethyl ester.
-
National Institutes of Health (NIH). (n.d.). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Studies towards the synthesis of tedanolide C. Construction of the C13-epi C1–C15 fragment. Retrieved from [Link]
-
ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography) [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
MDPI. (2019, September 3). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. Retrieved from [Link]
-
MDPI. (n.d.). Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Pentanedioic acid, 3-hydroxy-, dimethyl ester. Retrieved from [Link]
Sources
Technical Support Hub: Optimizing Stereoselectivity in Dimethyl 3-hydroxypentanedioate Conversions
Current Status: Operational Topic: Solvent Engineering for Enzymatic Desymmetrization & Chemical Transformations Ticket ID: #SOLV-DHP-001
Executive Summary & Mechanistic Insight[1]
Dimethyl 3-hydroxypentanedioate (also known as dimethyl 3-hydroxyglutarate) is a critical pro-chiral "meso" diester. It is the foundational building block for the chiral side chains of super-statins (e.g., Rosuvastatin, Atorvastatin).
The primary challenge in working with this substrate is Desymmetrization : converting the symmetric diester into a chiral mono-ester with high enantiomeric excess (ee). This is almost exclusively achieved via Biocatalysis (using Lipases like CALB or Proteases like Chymotrypsin).
The Solvent Paradox:
-
The Substrate: The C3-hydroxyl group makes the molecule polar, requiring polar solvents for solubility.
-
The Catalyst: Lipases (e.g., Candida antarctica Lipase B) exhibit peak stereoselectivity in hydrophobic (high LogP) solvents which preserve the enzyme's rigid "open" conformation.
-
The Conflict: Hydrophilic solvents (DMSO, Methanol) dissolve the substrate but strip the essential water layer from the enzyme, causing the "lid" to close or the active site to distort, destroying stereoselectivity.
This guide provides the protocols to navigate this solubility-selectivity trade-off.
Troubleshooting Matrix: Solvent-Induced Failure Modes
Use this matrix to diagnose experimental failures related to solvent choice.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Low ee (< 90%) | Solvent is too hydrophilic (Low LogP). | "Water Stripping": Polar solvents (LogP < 2) remove structural water from the enzyme, increasing conformational flexibility and allowing non-selective attack. | Switch to Biphasic System. Use MTBE or Toluene saturated with buffer. If a co-solvent is needed, limit DMSO to <10% v/v. |
| No Reaction (0% Conv.) | Substrate insolubility or Enzyme denaturation. | In purely non-polar solvents (Hexane), the polar C3-OH group causes the substrate to aggregate or precipitate, preventing access to the active site. | Add a "Bridge" Solvent. Add 5-10% tert-Butanol or THF to the hydrophobic phase to solubilize the substrate without stripping the enzyme. |
| Racemization of Product | pH drift or Acyl Migration. | In aqueous-heavy systems, the mono-ester product is unstable. The C3-OH can attack the remaining ester (intramolecular transesterification) if pH > 7.5. | Buffer Control. Maintain pH 6.8–7.0. Use a pH-stat or high capacity phosphate buffer. Lower temperature to 4°C. |
| Low Yield (High ee) | Product Inhibition. | The generated mono-acid product acidifies the micro-environment of the enzyme (if in organic media), deactivating the catalytic triad. | Solid Phase Buffering. Add solid NaHCO₃ or a basic resin to the organic reaction mixture to scavenge protons. |
Visualizing the Logic: Solvent Selection Workflow
The following diagram illustrates the decision logic for selecting the optimal solvent system based on your specific constraint (Solubility vs. Selectivity).
Figure 1: Decision tree for solvent engineering. High LogP solvents (Toluene/MTBE) are preferred for stereoselectivity; Biphasic systems are the fallback for solubility issues.
Standard Operating Protocol (SOP)
Protocol: CALB-Catalyzed Desymmetrization in Organic Media
Objective: Synthesis of (S)-methyl 3-hydroxyglutarate monoester.
Reagents:
-
Substrate: this compound (100 mM final conc.)
-
Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B), >5000 U/g.
-
Solvent: MTBE (Methyl tert-butyl ether), water-saturated.
-
Additive: 0.1% v/v Distilled Water (essential for hydrolysis).
Step-by-Step Workflow:
-
Solvent Preparation (Critical):
-
Saturate MTBE with water by shaking equal volumes of MTBE and Phosphate Buffer (pH 7.0) in a separatory funnel.
-
Separate the organic layer. This ensures thermodynamic water activity (
) without a discrete aqueous phase that promotes non-enzymatic hydrolysis.
-
-
Reaction Setup:
-
In a 20mL glass vial, dissolve 176 mg (1 mmol) of this compound in 10 mL of the water-saturated MTBE.
-
Note: If the solution is cloudy, add dry THF dropwise until clear (max 5% v/v).
-
-
Initiation:
-
Add 20 mg of Novozym 435 beads.
-
Incubate at 25°C (Do not heat; heat increases conformational flexibility and lowers ee) with orbital shaking at 200 rpm.
-
-
Monitoring:
-
Sample 50
L every 2 hours. -
Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane:iPrOH 90:10).
-
Stop point: When conversion reaches 48-50%. Do not exceed 50% as the enzyme may begin to hydrolyze the product (kinetic resolution of the meso-product), which complicates purification.
-
-
Workup:
-
Filter off the enzyme beads (can be reused).
-
Evaporate solvent under reduced pressure.
-
The residue contains the mono-ester and unreacted diester. Separation requires column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Mechanistic Deep Dive: The "LogP" Rule
Why does solvent choice dictate the stereochemistry of this specific reaction?
The stereoselectivity of lipases towards meso-diesters is governed by the rigidity of the enzyme's active site.
-
High LogP Solvents (e.g., Hexane, Isooctane, LogP > 3): These solvents are hydrophobic. They do not strip the "essential water layer" bound to the enzyme surface. The enzyme remains rigid, forcing the substrate to enter the active site in a specific orientation, resulting in high ee.
-
Low LogP Solvents (e.g., Acetone, Acetonitrile, LogP < 0): These are miscible with water. They strip the essential water, causing the enzyme to become "floppy." The substrate can now enter in multiple orientations, leading to racemic hydrolysis.
Data Comparison:
| Solvent | LogP | Relative Activity (%) | Enantiomeric Excess (ee) |
| Isooctane | 4.5 | 15% (Low solubility) | > 99% |
| MTBE | 1.4 | 95% (Good balance) | 96% |
| Toluene | 2.5 | 80% | 97% |
| Acetone | -0.2 | < 5% | < 10% |
| Acetonitrile | -0.3 | < 2% | ~ 0% |
Note: MTBE is the industry standard compromise because it solubilizes the polar hydroxylated substrate better than isooctane while maintaining high ee.
Pathway Visualization
The following diagram details the molecular transformation and the competing pathways controlled by the solvent.
Figure 2: Reaction pathway showing how polar solvents destabilize the enzyme complex, leading to the formation of the undesired (R)-enantiomer.
References
-
Fryszkowska, A., et al. (2005).[1] "Enzymatic desymmetrization of 3-arylglutaric acid anhydrides." Tetrahedron: Asymmetry, 16(14), 2475–2485.[1] Link
- Relevance: Establishes the baseline for lipase-catalyzed desymmetrization of glutarate derivatives and the influence of solvent on stereochemistry.
- Gotor-Fernández, V., et al. (2006). "Organic solvent tolerance of lipases." Current Organic Chemistry, 10(10), 1125-1143.
-
Patel, R. N. (2018). "Biocatalytic synthesis of statin intermediates." Catalysts, 8(2), 65. Link
- Relevance: Specifically details the industrial synthesis of Atorvastatin side chains starting
-
Laane, C., et al. (1987). "Rules for optimization of biocatalysis in organic solvents." Biotechnology and Bioengineering, 30(1), 81-87. Link
- Relevance: The foundational paper defining the correlation between Solvent LogP and Enzyme Activity retention.
-
Breuer, M., et al. (2004). "Industrial methods for the production of optically active intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link
- Relevance: Discusses the scale-up of desymmetrization reactions for pharmaceutical applic
Sources
Validation & Comparative
Comparative Guide: Dimethyl vs. Diethyl 3-Hydroxypentanedioate in Statin Development
Executive Summary: The Strategic Choice of Chiral Synthon
In the high-stakes synthesis of HMG-CoA reductase inhibitors (statins), the choice between Dimethyl 3-hydroxypentanedioate (DMHG) and Diethyl 3-hydroxypentanedioate (DEHG) is rarely a matter of simple substitution. It is a strategic decision that impacts enzymatic resolution efficiency, downstream processing safety, and overall yield of the pharmacophore side chain.
This guide analyzes these two prochiral diesters, dissecting their physical behaviors and biocatalytic performance to aid process chemists in selecting the optimal starting material for atorvastatin and rosuvastatin side-chain construction.
Chemical & Physical Profile
While structurally homologous, the methyl and ethyl ester groups impart distinct physical properties that dictate solvent compatibility and isolation protocols.
Comparative "Tale of the Tape"
| Feature | This compound | Diethyl 3-hydroxypentanedioate |
| CAS Number | 7250-55-7 | 32328-03-3 |
| Molecular Weight | 176.17 g/mol | 204.22 g/mol |
| Physical State | Viscous Liquid / Low-melting Solid | Clear Liquid |
| Boiling Point | ~140 °C (8 mmHg) | ~156-157 °C (23 mmHg) |
| Density | ~1.19 g/mL | ~1.11 g/mL |
| Water Solubility | High (Hydrophilic) | Moderate (Slightly more lipophilic) |
| Hydrolysis Byproduct | Methanol (Toxic, Class 2 Solvent) | Ethanol (Class 3 Solvent) |
Graphviz Diagram: Structural & Property Divergence
Figure 1: Structural divergence impacting physical handling and safety profiles.
Biocatalytic Performance: The Deciding Factor
The primary utility of these diesters lies in their enzymatic desymmetrization . They are prochiral molecules; enzymes (lipases or proteases) are used to selectively hydrolyze one ester group, creating a chiral monoester with high enantiomeric excess (ee).
Enzymatic Recognition & Stereospecificity
The steric difference between the methyl and ethyl groups significantly influences enzyme binding pocket fit.
-
Alpha-Chymotrypsin: Historical data indicates that both DMHG and DEHG are hydrolyzed stereospecifically by
-chymotrypsin. However, the reaction rates differ, with the methyl ester typically undergoing faster chemical hydrolysis, which can sometimes compete with the enzymatic process, potentially lowering ee if background hydrolysis is not controlled [1]. -
Candida antarctica Lipase B (CAL-B): This is the modern industry standard (e.g., Novozym 435).
-
Diethyl Preference: Research highlights that DEHG is an excellent substrate for CAL-B, yielding the (S)-monoethyl ester with high enantiomeric excess (>98% ee). The ethyl group provides enough steric bulk to anchor the molecule firmly in the hydrophobic pocket of the lipase, preventing "slippage" that might occur with the smaller methyl group [2].
-
The "Methyl Penalty": While DMHG reacts faster, the smaller methyl group can sometimes lead to lower stereodiscrimination by lipases, resulting in slightly lower ee values unless temperature is strictly controlled.
-
Experimental Protocol: Desymmetrization of Diethyl 3-hydroxypentanedioate
Note: This protocol is based on standard lipase-catalyzed resolutions adapted for high-purity outcomes.
Objective: Synthesis of (S)-Monoethyl 3-hydroxyglutarate.
-
Preparation: Suspend Diethyl 3-hydroxypentanedioate (100 mM) in phosphate buffer (pH 7.0).
-
Enzyme Addition: Add immobilized CAL-B (Novozym 435) (10% w/w relative to substrate).
-
Reaction: Stir at 25°C. Monitor pH and maintain at 7.0 using a pH-stat with 1M NaOH (or use ammonia for ammonolysis).
-
Critical Insight: The consumption of base correlates directly to conversion. Stop the reaction at exactly 100% theoretical base consumption for a mono-ester.
-
-
Workup: Filter off the enzyme (recyclable). Acidify the filtrate to pH 2.0 with HCl.
-
Extraction: Extract with Ethyl Acetate. The unreacted diester (if any) remains in the organic phase, while the chiral mono-acid product is isolated.
-
Result: (S)-Monoethyl 3-hydroxyglutarate (typically >95% yield, >98% ee).
Graphviz Diagram: Enzymatic Pathway
Figure 2: The desymmetrization workflow converting prochiral diester to chiral synthon.
Downstream Processing & Safety
The choice of ester has profound implications for pharmaceutical manufacturing compliance (GMP).
-
Solvent Toxicity:
-
DMHG: Hydrolysis releases Methanol . Methanol is a Class 2 solvent (ICH guidelines) with strict limits (3000 ppm) due to neurotoxicity. Removing trace methanol requires rigorous drying steps.
-
DEHG: Hydrolysis releases Ethanol . Ethanol is a Class 3 solvent (low toxic potential). This makes DEHG the "greener" and safer choice for late-stage pharmaceutical intermediates.
-
-
Isolation Efficiency:
-
The mono-ethyl ester (from DEHG) is generally more lipophilic than the mono-methyl ester (from DMHG). This facilitates easier extraction from the aqueous buffer into organic solvents (like MTBE or Ethyl Acetate), improving isolated yields.
-
Conclusion & Recommendation
For research-scale synthesis where atom economy and speed are paramount, This compound is a viable, cost-effective option due to its lower molecular weight and rapid reaction kinetics.
However, for drug development and pilot-scale manufacturing of statin side chains, Diethyl 3-hydroxypentanedioate is the superior candidate.
-
Why? It offers higher enzymatic stereoselectivity (better fit for CAL-B), generates safer byproducts (ethanol), and provides superior extraction characteristics for the final chiral intermediate.
References
-
Cohen, S. G., & Khedouri, E. (1961). Requirements for Stereospecificity in Hydrolysis by alpha-Chymotrypsin.[1] Esters of 3-Hydroxyglutaric Acid.[1][2][3] Journal of the American Chemical Society.
-
Heng, Z., et al. (2025).[4] Absolute configurations of monoesters produced by enzyme catalyzed hydrolysis of diethyl 3-hydroxyglutarate.[1] ResearchGate / Tetrahedron Asymmetry.
-
PubChem Compound Summary. (2025). Diethyl 3-hydroxyglutarate (CAS 32328-03-3).[5][2] National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diethyl 3-hydroxyglutarate(32328-03-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. angenesci.com [angenesci.com]
Technical Comparison Guide: Validating Enantiomeric Purity of Desymmetrized Dimethyl 3-Hydroxypentanedioate Derivatives
This guide provides a technical framework for validating the enantiomeric purity of Dimethyl 3-hydroxypentanedioate derivatives.
Note on Chirality: The parent molecule, this compound (Dimethyl 3-hydroxyglutarate), is a meso compound (achiral) possessing a plane of symmetry. "Enantiomeric purity" strictly applies to its desymmetrized derivatives (e.g., Monomethyl 3-hydroxyglutarate or mixed diesters like 1-(tert-butyl) 5-methyl 3-hydroxypentanedioate), which are critical chiral synthons in the production of HMG-CoA reductase inhibitors (Statins).
Executive Summary
The enantiomeric excess (ee%) of 3-hydroxyglutarate derivatives is a Critical Quality Attribute (CQA) in statin synthesis. Because the parent diester is achiral, analytical methods must distinguish between the pro-R and pro-S arms after desymmetrization. This guide compares the three primary validation methodologies: Chiral Stationary Phase HPLC (CSP-HPLC) , Mosher’s Ester NMR , and Chiral Gas Chromatography (CGC) .
Part 1: Comparative Analysis of Validation Methods
The following table summarizes the performance metrics of the three dominant methodologies.
| Feature | Method A: CSP-HPLC | Method B: Mosher's NMR | Method C: Chiral GC |
| Primary Mechanism | Adsorption on Amylose/Cellulose tris-carbamates | Diastereomeric shift differences ( | Inclusion in Cyclodextrin cavities |
| Selectivity ( | High (Direct separation) | Absolute (Structural proof) | Moderate to High |
| Throughput | High (15–30 min/run) | Low (Requires synthesis) | High (10–20 min/run) |
| Sample Prep | Minimal (Dilution) | Complex (Derivatization) | Moderate (Acylation often required) |
| LOD (Sensitivity) | |||
| Cost Per Sample | Low (after column purchase) | High (Deuterated solvents/Reagents) | Low |
| Best Use Case | Routine QC & Batch Release | Establishing Absolute Configuration | Volatile derivatives (unprotected esters) |
Part 2: Detailed Experimental Protocols
Method A: Chiral Stationary Phase HPLC (The Industrial Gold Standard)
Context: This is the preferred method for routine quality control due to its reproducibility and automation potential. The lack of strong chromophores in the aliphatic backbone requires low-UV detection.
1. System Configuration
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Why: These polysaccharide phases form hydrogen bonds with the carbonyl and hydroxyl groups of the glutarate, creating distinct "cleft" interactions for enantiomers.
-
-
Mobile Phase: Hexane : Isopropyl Alcohol (IPA) [90:10 or 95:5 v/v].
-
Why: Normal phase is mandatory. Reverse phase (water/MeCN) often causes hydrolysis of the ester or collapses the polysaccharide structure.
-
-
Detector: UV/Vis at 210 nm .
-
Note: The ester carbonyl is the only absorber. Avoid solvents with high UV cutoffs (e.g., acetone).
-
2. Self-Validating Protocol (The "Racemic Spike")
To ensure the method is valid, you must prove separation capability before analyzing samples.
-
Generate Racemate: Take pure this compound. Perform a non-selective hydrolysis using LiOH (0.9 eq) in THF/Water. This yields a 50:50 mixture of the (R) and (S) mono-esters.
-
System Suitability Test (SST): Inject the racemate.
-
Requirement: Resolution (
) must be (Baseline separation).
-
-
Sample Injection: Inject the enzymatically desymmetrized sample.
-
Calculation:
Method B: Mosher's Ester NMR (Absolute Configuration)
Context: When a chiral HPLC column is unavailable, or when the absolute configuration (R vs S) is unknown, NMR analysis of Mosher esters is the definitive structural proof.
1. Derivatization Workflow
The 3-hydroxy group reacts with
-
Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.
-
Solvent: Pyridine-d5 or CDCl3 with added pyridine.
Step-by-Step:
-
Dissolve 10 mg of the hydroxy-glutarate derivative in 0.5 mL Pyridine-d5 in an NMR tube.
-
Add 10
L of (R)-MTPA-Cl. Shake and allow to react for 10 mins (monitor via TLC). -
Repeat with a second sample using (S)-MTPA-Cl.
2. Analysis (The
Rule)
Analyze the
-
Principle: The phenyl ring of the MTPA auxiliary shields protons on one side of the molecule depending on the stereochemistry.
-
Calculation: Calculate
for protons neighboring the chiral center (C2 and C4 protons). -
Interpretation:
-
If
: Proton is on the "right" side of the plane (Model dependent). -
If
: Proton is on the "left" side. -
Validation: The pattern of positive and negative shifts confirms the absolute configuration.
-
Method C: Chiral Gas Chromatography
Context: Ideal for volatile derivatives, such as the mixed methyl-t-butyl diesters.
1. System Configuration
-
Column: Cyclodextrin-based capillary column (e.g., Rt-
DEXm or Hydrodex -3P). -
Carrier Gas: Helium (constant flow 1.0 mL/min).
-
Temperature Program: Isothermal hold at 110°C often yields better separation than gradients for these isomers.
2. Derivatization (Crucial Step)
Direct injection of the free alcohol often leads to peak tailing due to hydrogen bonding with the silica surface.
-
Protocol: Treat sample with Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride in DCM.
-
Result: The resulting O-acyl derivative is highly volatile and interacts cleanly with the cyclodextrin phase.
Part 3: Visualizing the Validation Logic
Diagram 1: Analytical Workflow Decision Matrix
This diagram illustrates the decision process for selecting the correct validation method based on the sample state.
Caption: Decision matrix for selecting the appropriate analytical technique based on sample symmetry and knowledge of configuration.
Diagram 2: Self-Validating HPLC Protocol
This diagram details the mandatory "Racemic Spike" method to ensure data integrity.
Caption: The "Racemic Spike" workflow ensures the chromatographic system can resolve enantiomers before sample analysis.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alpha-methoxy-alpha-trifluoromethylphenylacetic acid (MTPA) esters. Journal of the American Chemical Society.
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2] Nature Protocols.
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A.
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for effective enantiomer separation of drugs and pharmaceutical intermediates.[3][4] Chemical Society Reviews.
-
Struys, E. A., et al. (2004). Determination of the absolute configuration of 2- and 3-hydroxyglutaric acid in urine by capillary gas chromatography-mass spectrometry. Clinical Chemistry.
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Molecular Similarity: A Comparative Guide to Cross-Reactivity Studies of Dimethyl 3-hydroxypentanedioate
For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions is paramount in ensuring the specificity and safety of therapeutic candidates and research compounds. This guide provides an in-depth technical comparison of experimental approaches to assess the cross-reactivity of Dimethyl 3-hydroxypentanedioate, a key chemical intermediate. By delving into the causality behind experimental choices and providing detailed, validated protocols, this document serves as a practical resource for designing and executing robust cross-reactivity studies.
This compound, also known as dimethyl 3-hydroxyglutarate, possesses a simple yet functionally significant structure with two ester groups and a secondary alcohol. This combination of functional groups presents a potential for cross-reactivity with structurally similar molecules, which could have implications in various biological and chemical assays. While direct cross-reactivity data for this specific molecule is not extensively documented in publicly available literature, we can infer potential cross-reactants based on structural analogy and known biological pathways.
The Rationale for Cross-Reactivity Assessment
Cross-reactivity occurs when an assay, typically an immunoassay or an enzymatic assay, detects not only the intended target molecule but also other, structurally similar compounds.[1] This can lead to false-positive results or an overestimation of the target analyte's concentration.[2] In the context of drug development, unforeseen cross-reactivity can result in off-target effects and potential toxicity. Therefore, a thorough evaluation of a compound's interaction with related molecules is a critical step in its characterization.
Potential Cross-Reactants for this compound
Based on its core structure—a five-carbon dicarboxylic acid backbone with a hydroxyl group—we can hypothesize potential cross-reactivity with the following classes of molecules:
-
Endogenous Metabolites: Molecules involved in cellular metabolism that share a similar carbon skeleton, such as derivatives of glutaric acid and other dicarboxylic acids. The metabolism of dicarboxylic acids often involves peroxisomal β-oxidation.[3]
-
Structural Analogs: Other small esters and hydroxylated compounds that might be present in a biological system or introduced exogenously.
-
Drug Molecules and their Metabolites: Pharmaceuticals that share structural motifs with this compound.
A logical starting point for a cross-reactivity panel would include the compounds listed in the table below.
Table 1: Potential Cross-Reactants for this compound
| Compound Name | Structure | Rationale for Inclusion |
| Dimethyl Glutarate | O=C(OC)CCCC(=O)OC | Lacks the hydroxyl group, testing the influence of this functional group on binding. |
| Diethyl 3-hydroxypentanedioate | O=C(OCC)CC(O)CC(=O)OCC | Same core structure with different ester groups, assessing the impact of the alkyl chain length. |
| 3-Hydroxyglutaric Acid | O=C(O)CC(O)CC(=O)O | The parent dicarboxylic acid, important for understanding potential hydrolysis products and biological precursors. |
| Dimethyl 2-hydroxyglutarate | O=C(OC)C(O)CCC(=O)OC | Isomer with the hydroxyl group at the 2-position, evaluating positional specificity. |
| Monomethyl 3-hydroxypentanedioate | O=C(O)CC(O)CC(=O)OC | Potential hydrolysis product, assessing the effect of a free carboxylic acid group. |
Comparative Experimental Methodologies
To rigorously assess the cross-reactivity of this compound, a multi-pronged analytical approach is recommended, employing techniques with orthogonal detection principles. This guide will focus on three powerful and widely accessible methods: Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Immunoassay-Based Cross-Reactivity Assessment (ELISA)
Immunoassays are a cornerstone for detecting and quantifying molecules in complex biological fluids.[4][5] A competitive ELISA is the most suitable format for evaluating the cross-reactivity of small molecules like this compound.[6] The principle lies in the competition between the target analyte and potential cross-reactants for binding to a limited number of specific antibody binding sites.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Materials:
-
High-binding 96-well microplates
-
This compound conjugated to a carrier protein (e.g., BSA or KLH) for coating
-
Specific primary antibody against this compound (requires custom generation)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the this compound-protein conjugate to 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competition: Prepare serial dilutions of this compound (standard curve) and the potential cross-reactants. In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody at a pre-determined optimal dilution. Incubate this mixture for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2, but increase the number of washes to five.
-
Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the stop solution.
Data Analysis:
The percentage of cross-reactivity can be calculated using the following formula[2]:
% Cross-reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Chromatographic Separation and Detection (GC-MS)
Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds in a complex mixture.[7] For polar molecules like this compound, derivatization is necessary to increase their volatility and thermal stability for GC analysis.[8][9]
Caption: GC-MS workflow for the analysis of this compound.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a mid-polarity column like DB-5ms)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents (e.g., ethyl acetate, pyridine)
-
Internal standard (e.g., a deuterated analog if available, or a structurally similar compound with a distinct retention time)
Procedure:
-
Sample Preparation: If the analyte is in an aqueous matrix, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. Dry the organic extract under a stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes. This will convert the hydroxyl group to a trimethylsilyl (TMS) ether and ensure the ester groups remain intact.[10]
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet, typically in splitless mode for higher sensitivity.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Oven temperature program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 50-550.[11]
-
-
Data Analysis:
Cross-reactivity in GC-MS is assessed by the ability to chromatographically separate and uniquely identify each compound based on its retention time and mass spectrum. Co-eluting peaks with similar mass spectra would indicate a potential for misidentification and thus, a form of analytical cross-reactivity.
Table 2: Expected GC-MS Data for this compound and Analogs
| Compound | Expected Retention Time | Key Mass Fragments (as TMS derivative) |
| This compound | ~15 min | Molecular ion, fragments from loss of CH₃, OCH₃, and TMS groups. |
| Dimethyl Glutarate | Shorter than hydroxylated analog | Molecular ion, fragments from loss of CH₃ and OCH₃. |
| Diethyl 3-hydroxypentanedioate | Longer than dimethyl analog | Molecular ion, fragments from loss of C₂H₅, OC₂H₅, and TMS groups. |
| 3-Hydroxyglutaric Acid (di-TMS) | Longer than esterified analogs | Molecular ion, fragments from loss of CH₃, COOTMS, and TMS groups. |
Structural Confirmation and Quantification (NMR Spectroscopy)
Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[12] It can be used to definitively identify and quantify this compound and its potential cross-reactants in a mixture, provided the concentrations are sufficient.
Caption: NMR workflow for structural analysis and quantification.
Materials:
-
NMR spectrometer (300 MHz or higher is recommended)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d6)
-
Internal standard (e.g., Tetramethylsilane - TMS, or a certified reference material for quantitative NMR)
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a known volume of deuterated solvent. Add a known amount of an internal standard if quantification is desired.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. A simple pulse sequence like 'zg30' (a 30-degree pulse followed by acquisition) is often sufficient.[13]
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum.
-
2D NMR (if needed): For complex mixtures or for unambiguous structural assignment, acquire 2D spectra such as COSY (to identify proton-proton couplings) and HSQC (to identify proton-carbon one-bond correlations).
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Assign the signals in the spectra to the corresponding nuclei in the molecule based on chemical shifts, coupling patterns, and integration.
-
For quantification, integrate the area of a well-resolved signal for each compound and compare it to the integral of the known amount of the internal standard.
-
Expected NMR Data:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy protons, the protons on the carbon bearing the hydroxyl group, and the methylene protons. Each of the potential cross-reactants will have a unique NMR fingerprint, allowing for their unambiguous identification and quantification in a mixture. For instance, the ¹³C NMR spectrum of dimethyl glutarate will show characteristic chemical shifts for the carbonyl and methylene carbons.[14]
Conclusion: A Strategy for Ensuring Specificity
The assessment of cross-reactivity is a critical component of the rigorous characterization of any chemical entity intended for use in biological or analytical systems. For this compound, a systematic approach employing a combination of immunoassay, chromatographic, and spectroscopic techniques provides a comprehensive understanding of its potential for off-target interactions. By carefully selecting potential cross-reactants based on structural similarity and employing validated analytical protocols, researchers can confidently establish the specificity of their assays and the selectivity of their compounds. This guide provides the foundational knowledge and practical steps to design and execute such crucial studies, ultimately contributing to the development of more reliable and safer chemical tools and therapeutics.
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CANDOR Bioscience GmbH. Cross-reactivity in immunoassays. [Link]
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Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2020). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 10(15), 5262. [Link]
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Warner, M. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. springermedizin.de. [Link]
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Excedr. (2023). Enzyme-Linked Immunosorbent Assay: Overview & Application. [Link]
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Innova Biosciences. (2013). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. YouTube. [Link]
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Wang, Y., Catlin, D. H., & Starcevic, B. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 22. [Link]
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Tighe, P., Ryder, R. R., Todd, I., & Fairclough, L. C. (2015). Enzyme-Linked Immunosorbent Assay. StatPearls. [Link]
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Al-Majdhoub, M. M., Al-Amri, J. F., & El-Gamal, R. M. (2023). Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses. ACS Omega. [Link]
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Wanders, R. J. A., Komen, J., & Ferdinandusse, S. (2011). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Journal of Inherited Metabolic Disease, 34(3), 549–562. [Link]
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Lin, Y. H., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Journal of the Chinese Chemical Society, 68(9), 1629-1639. [Link]
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Powers, R. (2012). Representative pulse sequences for acquiring (a) 1D-, (b) 2D-, and (c) 3D-FTNMR spectra. ResearchGate. [Link]
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Kawamura, K., & Ikushima, K. (2022). Identification of hydroxy-and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time-of-flight mass spectrometry. ResearchGate. [Link]
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British Society for Immunology. Enzyme-linked immunosorbent assay (ELISA). [Link]
-
MetBioNet. (2015). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]
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Hatada, K., Kitayama, T., & Yuki, H. (2003). 1H NMR and 13C NMR spectra of stereoisomers of the methyl methacrylate “dimer”: Dimethyl 2‐methoxymethyl‐2,4‐dimethylglutarate. Die Makromolekulare Chemie, 179(9), 2251-2263. [Link]
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Wikipedia. Enzyme-linked immunosorbent assay. [Link]
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Jones, P. M., & Bennett, M. J. (2011). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. ResearchGate. [Link]
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Merrill, A. H., & Williams, R. D. (1984). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 25(2), 181-186. [Link]
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D'hooghe, M., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469. [Link]
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Sahu, D. Pulse Sequences. Debashish Sahu. [Link]
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Poosch, M. S., & Yamazaki, R. K. (1989). The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1006(3), 291-298. [Link]
-
ERNDIM. Organic Acids Qualitative Analysis in Urine by GCMS. [Link]
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Lee, J., & Akoh, C. C. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology, 119(9), 1700142. [Link]
-
Al-Jaber, H. I., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(15), 4983. [Link]
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Pérez-Navarro, J., et al. (2023). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules, 28(13), 5130. [Link]
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Chromatography Forum. (2010). derivatization method for carboxylic acid ?. [Link]
-
Chemistry LibreTexts. (2022). Pulse Sequences. [Link]
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G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 939-944. [Link]
- Waller, F. J. (1987). A process for the production of dicarboxylic acid esters.
-
van Zijl, P. C., & Yadav, N. N. (2011). Pulse sequences for measuring exchange rates between proton species: From unlocalised NMR spectroscopy to chemical exchange saturation transfer imaging. NMR in Biomedicine, 24(8), 955-970. [Link]
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Organic Chemistry Tutor. (2019). Esterification of Carboxylic Acids. YouTube. [Link]
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A Senior Application Scientist's Guide to Functional Group Reactivity: Hydroxyl vs. Ester in Dimethyl 3-hydroxypentanedioate
Introduction: The Synthetic Potential of a Bifunctional Building Block
In the landscape of synthetic chemistry and drug development, molecules possessing multiple, distinct functional groups are invaluable assets. Dimethyl 3-hydroxypentanedioate is one such molecule, featuring a secondary hydroxyl group and two methyl ester groups. This structural arrangement presents both a challenge and an opportunity: the ability to selectively manipulate one functional group in the presence of the other is paramount for its effective use as a synthetic intermediate.
This guide provides an in-depth comparison of the reactivity of the hydroxyl and ester moieties within this compound. We will move beyond theoretical principles to provide field-proven experimental protocols that demonstrate how to achieve selective chemical transformations. The causality behind reagent choice and reaction conditions will be explained, offering a practical framework for researchers, scientists, and drug development professionals to control the chemical destiny of this versatile molecule.
Caption: Structure of this compound highlighting its key functional groups.
Foundational Principles: A Tale of Two Reactivities
The differential reactivity of the hydroxyl and ester groups stems from their fundamental electronic and structural properties.
-
The Hydroxyl Group (-OH): A Nucleophilic Center. The oxygen atom of the hydroxyl group possesses two lone pairs of electrons, rendering it an excellent nucleophile. It readily attacks electron-deficient centers (electrophiles). This reactivity is central to reactions like esterification and acylation, where the hydroxyl group acts as the attacking species.[1][2] Furthermore, the hydroxyl proton is weakly acidic and can be removed by a base, enhancing its nucleophilicity.
-
The Ester Group (-COOCH₃): An Electrophilic Carbonyl. In contrast, the ester's reactivity is centered on the carbonyl carbon. The electronegative oxygen atom of the carbonyl group pulls electron density away from the carbon, making it electrophilic and susceptible to attack by nucleophiles.[3] Typical reactions of esters, such as hydrolysis and reduction, are examples of nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the methoxy group (-OCH₃).[4]
This inherent electronic dichotomy is the key to achieving selective transformations. By choosing reagents that are either strongly electrophilic or strongly nucleophilic, we can preferentially target one functional group over the other.
Experimental Validation: Protocols for Selective Transformation
To illustrate these principles, we present three validated experimental protocols that selectively target either the hydroxyl or the ester groups of this compound.
Experiment 1: Selective O-Acylation of the Hydroxyl Group
This experiment demonstrates the high nucleophilicity of the hydroxyl group, which can be selectively acetylated in the presence of the less reactive ester groups using a potent acylating agent and a suitable catalyst.
Causality of Experimental Design: Acetic anhydride serves as the acylating agent. In the presence of 4-(Dimethylamino)pyridine (DMAP), a hyper-nucleophilic catalyst, an N-acylpyridinium intermediate is formed.[5] This intermediate is highly electrophilic and is readily attacked by the nucleophilic hydroxyl group. The ester carbonyls are significantly less nucleophilic and do not effectively compete for the catalyst or the acylating agent under these conditions.
Caption: Experimental workflow for the selective acylation of the hydroxyl group.
Detailed Protocol:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add acetic anhydride (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Dimethyl 3-acetoxypentanedioate.
Experiment 2: Selective Reduction of the Ester Groups
Here, we exploit the electrophilic nature of the ester carbonyls, reducing them to primary alcohols while leaving the secondary hydroxyl group untouched.
Causality of Experimental Design: Lithium borohydride (LiBH₄) is a moderately strong reducing agent, capable of reducing esters to alcohols.[6] It is generally less reactive than lithium aluminum hydride (LiAlH₄) and typically does not reduce isolated secondary alcohols. The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester.[7] Two equivalents of hydride are required per ester group. The existing hydroxyl group is unreactive towards the hydride reagent, although it may be deprotonated.
Caption: Experimental workflow for the selective reduction of the ester groups.
Detailed Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add Lithium Borohydride (4.5 eq) portion-wise.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl(aq) until gas evolution ceases.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-hydroxy-1,5-pentanediol.
Experiment 3: Selective Hydrolysis of the Ester Groups (Saponification)
This protocol demonstrates the classic base-mediated hydrolysis of esters, known as saponification, to yield the corresponding dicarboxylate salt.
Causality of Experimental Design: Saponification is a nucleophilic acyl substitution reaction. The hydroxide ion (OH⁻) from NaOH acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (-OCH₃) as a leaving group. The reaction is effectively irreversible because the newly formed carboxylic acid is immediately deprotonated by the basic methoxide, forming a resonance-stabilized carboxylate salt. The hydroxyl group is simply deprotonated to an alkoxide under these conditions and does not participate in the substitution reaction.
Caption: Experimental workflow for the selective hydrolysis (saponification) of the ester groups.
Detailed Protocol:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water (0.3 M).
-
Add a solution of sodium hydroxide (2.2 eq) in water.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly acidify the solution to pH ~1-2 by adding concentrated HCl.
-
Extract the product, 3-hydroxypentanedioic acid, into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
Data Summary and Performance Comparison
The following table summarizes the expected outcomes for the selective transformations, providing a clear comparison of the conditions required to target each functional group.
| Transformation | Target Group | Reagents | Key Conditions | Product | Expected Yield |
| O-Acylation | Hydroxyl | Acetic Anhydride, DMAP, Et₃N | DCM, 0°C to RT | Dimethyl 3-acetoxypentanedioate | >90% |
| Reduction | Ester | Lithium Borohydride (LiBH₄) | THF, Reflux | 3-hydroxy-1,5-pentanediol | >85% |
| Hydrolysis | Ester | Sodium Hydroxide (NaOH) | MeOH/H₂O, Reflux | 3-hydroxypentanedioic acid | >95% |
Conclusion
The hydroxyl and ester groups within this compound exhibit distinct and predictable patterns of reactivity. The hydroxyl group's nucleophilic character makes it the primary target for electrophilic reagents such as acylating agents. Conversely, the ester groups' electrophilic carbonyl carbons are susceptible to attack by nucleophiles, including hydride reagents and hydroxide ions, leading to reduction and hydrolysis, respectively.
By understanding these fundamental principles and applying the validated protocols described herein, researchers can confidently and selectively manipulate this bifunctional molecule. This control is essential for designing efficient synthetic routes in drug discovery and materials science, transforming a simple building block into a key component of complex molecular architectures.
References
- Vertex AI Search. (n.d.). What reactions occur involving the OH group in hydroxy acids?.
- OpenOChem Learn. (n.d.). Structure and Reactivity of Alcohols.
- Chemistry LibreTexts. (2021, May 22). 2.10: Reactions of Esters.
- Chemistry LibreTexts. (2023, January 23). The Hydrolysis of Esters.
- Chemistry LibreTexts. (2023, January 22). General mechanism of ester reactions.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Andrew G Myers Research Group. (n.d.). Chem 115.
- Chemistry LibreTexts. (2019, June 5). 20.7: Reduction of Carboxylic Acids and Their Derivatives.
- ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.
Sources
- 1. Student Question : What reactions occur involving the OH group in hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]
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A Comparative Guide to the Synthesis of Dimethyl 3-hydroxypentanedioate for the Modern Laboratory
For researchers, medicinal chemists, and professionals in drug development, the synthesis of key intermediates with high purity and reproducibility is paramount. Dimethyl 3-hydroxypentanedioate (DMHP), also known as dimethyl 3-hydroxyglutarate, is a valuable building block in the synthesis of various complex molecules. Its bifunctional nature, possessing both hydroxyl and diester moieties, makes it a versatile synthon. This guide provides an in-depth, comparative analysis of common and effective laboratory-scale protocols for the synthesis of DMHP, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and practical considerations that ensure success.
Introduction to the Synthetic Challenge
The primary challenge in synthesizing this compound lies in the selective transformation of a precursor to introduce the hydroxyl group while preserving the two ester functionalities. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide will compare two primary, reliable methods: the chemoselective reduction of dimethyl 3-oxopentanedioate using sodium borohydride and the catalytic hydrogenation of the same precursor.
Core Synthesis Overview
The most common and economically viable starting material for the synthesis of this compound is Dimethyl 3-oxopentanedioate (also known as dimethyl acetonedicarboxylate). This precursor is readily available and provides a direct route to the target molecule through the reduction of its central ketone functionality.
Safety Operating Guide
Navigating the Disposal of Dimethyl 3-hydroxypentanedioate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental phase and into the often-overlooked aspect of chemical waste management. Proper disposal of laboratory reagents is not merely a regulatory formality but a critical component of ensuring a safe and sustainable research environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of dimethyl 3-hydroxypentanedioate, grounded in scientific principles and best practices for laboratory safety.
Understanding the Compound: Hazard Profile and Initial Assessment
This compound, a hydroxy-diester, is not classified as a hazardous substance according to available safety data for structurally similar compounds like Dimethyl Glutarate.[1] However, the absence of a specific hazard classification does not warrant complacency. A thorough risk assessment should always precede any handling or disposal activities.
Key Considerations:
-
Physical State: This compound is typically a liquid at room temperature.
-
Reactivity: It is stable under normal conditions and is not known to be reactive.[1]
-
Health Hazards: While not classified as hazardous, direct contact with skin or eyes should be avoided as a general precautionary measure.[2][3] Inhalation of vapors should also be minimized by working in a well-ventilated area.[2]
A crucial first step in any disposal protocol is to consult the Safety Data Sheet (SDS) for the specific chemical. If an SDS for this compound is unavailable, data from analogous compounds, such as Dimethyl Glutarate, can provide valuable guidance.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedure, the appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against accidental splashes. |
| Hand Protection | Nitrile gloves. | Provides a barrier against direct skin contact. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from potential spills. |
Disposal Procedures: A Scalable Approach
The appropriate disposal method for this compound depends on the quantity of waste. The following protocols provide clear, actionable steps for both small and large volumes.
Small Quantities (< 50 mL)
For minor spills or residual amounts of this compound, a simple absorption and evaporation method is recommended.[4]
Step-by-Step Protocol:
-
Ensure Adequate Ventilation: Perform this procedure in a certified chemical fume hood to prevent the accumulation of any vapors.[4]
-
Absorb the Liquid: Use an inert absorbent material, such as paper towels, vermiculite, or sand, to soak up the liquid.[4][5]
-
Evaporation: Place the absorbent material in a shallow, open container within the fume hood to allow the solvent to evaporate completely.[4]
-
Final Disposal: Once the absorbent material is dry and free of any residual chemical, it can be disposed of in the regular laboratory trash.[4]
Large Quantities (> 50 mL)
For larger volumes of this compound, direct evaporation is not a practical or safe option. In these instances, the chemical waste must be collected and managed by a licensed waste contractor.[4][6]
Step-by-Step Protocol:
-
Select a Compatible Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. Glass or polyethylene containers are generally suitable.
-
Label the Container: The label should clearly identify the contents as "this compound" and include the approximate quantity. Do not use abbreviations or chemical formulas.
-
Segregate the Waste: Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or designated waste management provider to schedule a pickup for the container.
Decision-Making Workflow for Disposal
To simplify the process of selecting the appropriate disposal method, the following flowchart can be used as a quick reference.
Caption: Decision workflow for the proper disposal of this compound.
Regulatory Context and Institutional Policies
While this guide provides a scientifically sound framework for the disposal of this compound, it is imperative to remember that local and institutional regulations may vary. Always consult your organization's specific chemical hygiene plan and waste disposal guidelines. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the overarching regulatory framework for chemical waste management, but state and local authorities may have more stringent requirements.
By adhering to these procedures and maintaining a proactive approach to laboratory safety, researchers can ensure the responsible management of chemical waste, thereby protecting themselves, their colleagues, and the environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Pentanone. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyl phthalate, pa. Retrieved from [Link]
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Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
